3-Isopentylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylbutyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)5-6-10-4-3-7-11-8-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGEJCICHJXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309869 | |
| Record name | 3-(3-Methylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-29-3 | |
| Record name | 3-(3-Methylbutyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(3-methylbutyl)piperidine
An In-Depth Technical Guide to the Synthesis of 3-(3-Methylbutyl)piperidine
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] Specifically, 3-substituted piperidines are of significant interest as they introduce a chiral center and a vector for exploring structure-activity relationships.[2][3] This guide provides a comprehensive technical overview of the viable synthetic strategies for producing 3-(3-methylbutyl)piperidine, a specific and valuable derivative. We present a detailed analysis of the most industrially scalable and efficient method—catalytic hydrogenation of a substituted pyridine precursor—along with a discussion of alternative, albeit more challenging, regioselective alkylation routes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a comparative analysis to guide laboratory and process scale-up decisions.
Introduction to 3-Substituted Piperidines
The piperidine ring is a saturated nitrogen-containing heterocycle that is a cornerstone of modern drug design.[2] Its conformational flexibility and basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions within biological targets. Substitution at the 3-position breaks the molecule's symmetry, creating a stereocenter that is often crucial for pharmacological activity and selectivity.
The target molecule, 3-(3-methylbutyl)piperidine (also known as 3-isopentylpiperidine), combines the piperidine core with a lipophilic isoamyl side chain.[4] This modification can enhance membrane permeability and van der Waals interactions within hydrophobic pockets of target proteins.[4] The primary challenge in synthesizing such molecules lies in achieving regioselective C-3 functionalization without competing N-alkylation or C-2/C-4 substitution. This guide will explore robust methodologies to overcome these challenges.
Primary Synthetic Strategy: Catalytic Hydrogenation
The most direct and widely adopted strategy for synthesizing saturated heterocycles like piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[1][5] This approach is often characterized by high yields, excellent atom economy, and straightforward purification. The overall strategy involves two main stages: synthesis of the 3-(3-methylbutyl)pyridine precursor and its subsequent reduction.
Rationale and Mechanistic Considerations
Catalytic hydrogenation of the pyridine ring is a robust transformation but requires overcoming the aromatic stabilization energy.[6] This is typically achieved using high-pressure hydrogen gas in the presence of a noble metal catalyst. Platinum (e.g., PtO₂) and Rhodium catalysts are particularly effective for this transformation, often performed in an acidic solvent like acetic acid to protonate the pyridine nitrogen, which facilitates the reduction.[5][7] The reaction proceeds via a series of hydrogen additions to the aromatic ring, ultimately yielding the fully saturated piperidine.
Caption: High-level workflow for the primary synthetic route.
Synthesis of the Precursor: 3-(3-Methylbutyl)pyridine
A reliable method for installing the 3-methylbutyl side chain onto the pyridine ring is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Kumada coupling. The Suzuki coupling is often preferred due to the operational simplicity and stability of the boronic acid or ester reagents.
Protocol 2.2.1: Suzuki Coupling for 3-(3-Methylbutyl)pyridine
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromopyridine (1.0 eq.), (3-methylbutyl)boronic acid pinacol ester (1.2 eq.), potassium carbonate (3.0 eq.), and a suitable solvent such as 1,4-dioxane/water (4:1 v/v).
-
Degassing: Sparge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq.), to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-(3-methylbutyl)pyridine.
Detailed Experimental Protocol: Hydrogenation
With the precursor in hand, the final reduction can be performed. The use of Adams' catalyst (PtO₂) in acetic acid is a classic and highly effective method.[5]
Protocol 2.3.1: Catalytic Hydrogenation to 3-(3-Methylbutyl)piperidine
-
Reactor Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 3-(3-methylbutyl)pyridine (1.0 eq.) in glacial acetic acid.
-
Catalyst Addition: Carefully add Adams' catalyst (PtO₂, ~5 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous agitation. The reaction is exothermic and may require initial cooling.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reduction is generally complete within 12-24 hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in water and basify to a pH > 12 with a strong base (e.g., 50% NaOH solution), ensuring the flask is cooled in an ice bath.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or diethyl ether (3x). Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude 3-(3-methylbutyl)piperidine. Further purification can be achieved by vacuum distillation.
Data Summary and Characterization
| Parameter | Suzuki Coupling | Catalytic Hydrogenation |
| Typical Yield | 75-90% | 85-95% |
| Key Reagents | Pd(dppf)Cl₂, K₂CO₃ | PtO₂, H₂ |
| Solvent | Dioxane/Water | Acetic Acid |
| Temperature | 90-100 °C | Room Temperature |
| Pressure | Atmospheric | 50-100 psi |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Alternative Synthetic Approach: Regioselective 3-Alkylation
An alternative strategy involves the direct, regioselective alkylation at the C-3 position of the piperidine ring. Direct alkylation of piperidine is notoriously unselective. However, a multi-step approach via a Δ¹-piperideine enamide intermediate can direct the alkylation to the desired position, although it often suffers from lower yields and the handling of unstable intermediates.[8]
Strategy and Mechanistic Overview
This method relies on the initial formation of an enamine-like intermediate, Δ¹-piperideine.[8] This intermediate can be deprotonated at the C-3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enamide anion. This anion then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromo-3-methylbutane) to form the C-3 alkylated piperideine, which is subsequently reduced to the final product.[8]
Caption: Reaction sequence for the regioselective 3-alkylation route.
Detailed Experimental Protocol
This procedure is based on methodologies developed for similar 3-alkylations and must be performed under strictly anhydrous and inert conditions.[8]
Protocol 3.2.1: Synthesis via Regioselective Alkylation
-
N-Chloropiperidine Formation: Cool a solution of piperidine (1.0 eq.) in a suitable solvent to 0 °C. Slowly add a solution of sodium hypochlorite (bleach, 1.1 eq.) while maintaining the temperature below 10 °C. After addition, stir for 1 hour, then separate the organic layer, dry, and use immediately in the next step.
-
Δ¹-Piperideine Generation: Dissolve the crude N-chloropiperidine in anhydrous THF. Add a strong base such as potassium tert-butoxide (1.2 eq.) at low temperature (-20 °C) to induce dehydrohalogenation, forming the unstable Δ¹-piperideine in situ.
-
Enamide Anion Formation: In a separate flask, prepare a solution of LDA by adding n-butyllithium to diisopropylamine in THF at -78 °C. Slowly add the Δ¹-piperideine solution to the LDA solution to generate the enamide anion.
-
Alkylation: Add 1-bromo-3-methylbutane (1.5 eq.) to the enamide anion solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Reduction and Workup: Quench the reaction with water. Add a reducing agent like sodium borohydride (NaBH₄) to reduce the intermediate imine. After reduction is complete, perform a standard aqueous workup and extraction. The final product must be purified by column chromatography, likely resulting in low overall yields.[8]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Regioselective Alkylation |
| Overall Yield | High (60-85% over 2 steps) | Low (<20% reported for similar systems)[8] |
| Number of Steps | 2 (from 3-bromopyridine) | 4-5 (from piperidine) |
| Scalability | Excellent; well-suited for process chemistry. | Poor; involves unstable intermediates and cryogenic conditions. |
| Reagent Safety | High-pressure H₂ gas requires specialized equipment. Pt is a flammable solid. | Requires handling of pyrophoric n-BuLi and unstable N-chloroamines. |
| Cost-Effectiveness | Higher initial cost for catalyst and equipment, but efficient. | Lower cost for basic reagents, but poor efficiency and high solvent usage. |
| Robustness | Highly reliable and reproducible method. | Sensitive to reaction conditions; prone to side reactions. |
Safety and Handling
All experimental work must be conducted in a well-ventilated fume hood by trained personnel.
-
Piperidine and its derivatives: Are toxic and corrosive liquids.[9] Contact can cause severe skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogenation: Reactions involving hydrogen gas under pressure carry a risk of explosion and must be performed in certified equipment behind a safety shield.[1] Catalysts like PtO₂ and Pd/C can be pyrophoric upon exposure to air, especially after use, and should be handled carefully (filtered wet and stored under water).
-
Organolithium Reagents (n-BuLi): Are pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere (nitrogen or argon) using syringe techniques.
-
Solvents: Many organic solvents used (THF, Dioxane, Acetic Acid) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
For the synthesis of 3-(3-methylbutyl)piperidine, the catalytic hydrogenation of the corresponding pyridine precursor is unequivocally the superior strategy for researchers and drug development professionals. It offers a robust, high-yielding, and scalable pathway to the target molecule. The synthesis of the 3-(3-methylbutyl)pyridine precursor is readily achieved through modern cross-coupling techniques. While the regioselective alkylation route provides an interesting academic exercise in enamide chemistry, its practical application is severely limited by low yields, operational complexity, and the use of hazardous and unstable intermediates. Therefore, for any application requiring more than milligram quantities of 3-(3-methylbutyl)piperidine, the hydrogenation route is the recommended and field-proven approach.
References
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Johnstone, R. A. W., & Wilby, A. H. (1985). Heterogeneous catalytic hydrogenation of nitrogen-containing heterocyclic compounds. Chemical Reviews, 85(2), 129-170. [Link]
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Organic Syntheses. (2019). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
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O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
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MDPI. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]
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Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
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Dong, J., et al. (2022). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Synthesis of piperidines. [Link]
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PubChem. 3-Methylpiperidine. [Link]
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PubMed Central. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]
- Rylander, P. N., & Himelstein, N. (1968). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
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Asymmetric Synthesis of Piperidines. (2015). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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MDPI. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. [Link]
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ResearchGate. (2015). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 3-Isopentylpiperidine
Introduction: The Structural Elucidation of a Versatile Piperidine Moiety
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of an organic compound in solution. For 3-Isopentylpiperidine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is anticipated to be complex due to the presence of multiple diastereotopic protons within the piperidine ring and overlapping signals from the isopentyl side chain. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is a standard for general organic compounds, while D₂O can be used to identify exchangeable protons (like the N-H proton).
-
Instrument Setup:
-
Tune and shim the NMR probe to the sample.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for ¹H NMR).
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-2 (axial & equatorial) | 2.5 - 3.1 | m | 2H |
| H-3 | 1.5 - 1.8 | m | 1H |
| H-4 (axial & equatorial) | 1.2 - 1.9 | m | 2H |
| H-5 (axial & equatorial) | 1.2 - 1.9 | m | 2H |
| H-6 (axial & equatorial) | 2.5 - 3.1 | m | 2H |
| N-H | 1.0 - 2.5 | br s | 1H |
| -CH₂- (isopentyl) | 1.1 - 1.4 | m | 2H |
| -CH- (isopentyl) | 1.5 - 1.8 | m | 1H |
| -CH₃ (isopentyl) | 0.8 - 0.9 | d | 6H |
Causality Behind Predictions: The chemical shifts are predicted based on data from 3-methylpiperidine and the known effects of alkyl substitution.[2] The protons on carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most downfield due to the inductive effect of the nitrogen atom. The complexity of the piperidine ring signals arises from the chair conformation and the resulting axial and equatorial protons, which are chemically non-equivalent and exhibit complex spin-spin coupling. The isopentyl group's terminal methyls are expected to appear as a doublet around 0.8-0.9 ppm, a characteristic feature of an isopropyl moiety. The N-H proton signal is often broad and its chemical shift is concentration and solvent dependent.
B. ¹³C NMR Spectroscopy: A Count of Unique Carbons
Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms in the molecule, offering complementary information to the ¹H NMR spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Switch the NMR probe to the ¹³C frequency.
-
Set the spectral width to encompass the expected range for aliphatic carbons (typically 0-80 ppm).
-
Employ proton decoupling to simplify the spectrum to a series of singlets.[3]
-
-
Data Processing:
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~55 |
| C-3 | ~35 |
| C-4 | ~26 |
| C-5 | ~26 |
| C-6 | ~47 |
| -CH₂- (isopentyl, attached to ring) | ~39 |
| -CH₂- (isopentyl) | ~28 |
| -CH- (isopentyl) | ~25 |
| -CH₃ (isopentyl) | ~22 |
Causality Behind Predictions: The predicted chemical shifts are based on the analysis of N-alkylpiperidines and the incremental effects of alkyl substituents on the piperidine ring.[4] The carbons closer to the nitrogen atom (C-2 and C-6) are expected to be the most deshielded. The isopentyl side chain carbons will have chemical shifts characteristic of aliphatic hydrocarbons.
Visualization of NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. In this compound, the most characteristic absorptions will be from the N-H and C-H bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition:
-
Obtain a background spectrum of the salt plates or the solvent.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background.
-
-
Data Analysis:
-
Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.
-
Predicted IR Absorption Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1350 - 1470 | Medium |
| N-H Bend | 1590 - 1650 | Medium |
Causality Behind Predictions: The N-H stretching vibration of secondary amines typically appears as a broad band in the 3300-3500 cm⁻¹ region; its broadness is due to hydrogen bonding.[5] The strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of sp³ C-H stretching vibrations from the piperidine ring and the isopentyl side chain. The C-H and N-H bending vibrations appear in the fingerprint region and can further confirm the presence of these groups.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the mass spectrometer.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Predicted Mass Spectrum Fragmentation for this compound
The molecular formula of this compound is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol .
| m/z | Proposed Fragment | Fragmentation Pathway |
| 155 | [M]⁺ | Molecular Ion |
| 154 | [M-H]⁺ | Loss of a hydrogen radical |
| 98 | [M - C₄H₉]⁺ | α-cleavage with loss of a butyl radical from the isopentyl group |
| 84 | [M - C₅H₁₁]⁺ | Cleavage of the isopentyl side chain |
| 70 | [C₄H₈N]⁺ | Ring fragmentation |
Causality Behind Predictions: The fragmentation of piperidine derivatives under EI-MS is well-documented. The molecular ion peak at m/z 155 is expected, although it may be weak. A prominent peak at m/z 154, corresponding to the loss of a hydrogen atom, is also anticipated. The most significant fragmentation pathway for alkylpiperidines is often α-cleavage, the breaking of a bond adjacent to the nitrogen atom. For this compound, cleavage of the C-C bond in the isopentyl group adjacent to the ring would lead to the loss of a butyl radical (C₄H₉) resulting in a fragment at m/z 98. Cleavage of the entire isopentyl side chain would result in a fragment at m/z 84. Further ring fragmentation can lead to smaller ions like the one at m/z 70. The mass spectrum of 3-methylpiperidine shows a strong peak corresponding to the loss of the methyl group, supporting the prediction of side-chain cleavage as a major fragmentation pathway.[2]
Visualization of Mass Spectrometry Workflow
Caption: Workflow for GC-MS analysis.
IV. Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, relies on the synergistic use of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS determines the molecular weight and provides valuable structural information through fragmentation patterns. By understanding the principles behind each technique and the predicted data based on analogous compounds, researchers and drug development professionals can confidently approach the structural elucidation of this and other novel piperidine derivatives, ensuring the scientific integrity of their work.
V. References
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Alfa Aesar. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Isobutylpiperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Pentylpiperidine. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine, 1-pentyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
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West Virginia University. (2019). The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrom. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Butanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,3-Dimethylpiperidine. PubChem Compound Database. Retrieved from [Link]
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Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
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Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
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The Strategic deployment of 3-Isopentylpiperidine in Modern Drug Discovery: A Technical Primer
Introduction: Beyond the Privileged Scaffold
The piperidine ring is an undisputed cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its three-dimensional character provide a robust framework for engaging with biological targets.[2] However, the true power of this heterocycle lies not in its core structure alone, but in the strategic functionalization that fine-tunes its interaction with complex biological systems.
This guide moves beyond a general appreciation of the piperidine ring to focus on a specific, yet highly strategic, building block: 3-isopentylpiperidine . This scaffold, featuring a branched five-carbon chain at the 3-position, serves as an exemplary case study in how thoughtful substituent choice can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. For researchers and drug development professionals, understanding the nuances of such a scaffold is paramount for designing next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. We will delve into its synthesis, properties, and application, with a particular focus on its role in the development of antagonists for G-protein coupled receptors (GPCRs), a critical class of drug targets.
Section 1: Physicochemical & Stereochemical Profile
The decision to incorporate the this compound scaffold is a deliberate one, driven by the unique properties conferred by the isopentyl group. This is not merely a lipophilic appendage; its size, shape, and positioning are critical design elements.
Impact on Physicochemical Properties
The introduction of the isopentyl group at the 3-position significantly alters the molecule's profile compared to the parent piperidine ring.
-
Lipophilicity (LogP): The branched alkyl chain markedly increases the molecule's lipophilicity. This enhancement is crucial for improving membrane permeability, a key factor for oral bioavailability and penetration into the central nervous system (CNS). The non-polar nature of the isopentyl group allows it to favorably partition into lipid bilayers.
-
Basicity (pKa): The piperidine nitrogen provides a basic handle (pKa of piperidine is ~11.2). The 3-isopentyl group, being an electron-donating alkyl group, has a minor electronic effect on the nitrogen's basicity. This basicity is critical for forming water-soluble salts (e.g., hydrochlorides) for formulation purposes and for establishing ionic interactions with acidic residues like aspartate or glutamate in a receptor's binding pocket.
-
Metabolic Stability: The branched nature of the isopentyl group can provide steric shielding. This can hinder access by metabolic enzymes, such as cytochrome P450s, potentially reducing the rate of oxidative metabolism compared to a linear alkyl chain of the same carbon number. This improved metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.[1]
A summary of these key properties is presented below:
| Property | Parent Piperidine | This compound (Predicted) | Rationale for Change |
| Molecular Formula | C₅H₁₁N | C₁₀H₂₁N | Addition of C₅H₁₁ group.[3] |
| Molecular Weight | 85.15 g/mol | 155.29 g/mol | Increased molecular mass. |
| Predicted LogP | ~0.8 | ~3.5 - 4.0 | Significant increase in lipophilicity from the alkyl chain. |
| Predicted pKa | ~11.2 | ~11.1 - 11.3 | Minor inductive effect from the alkyl group.[3] |
| Solubility | High in water | Low in water; soluble in organic solvents | Increased hydrophobicity.[3] |
Stereochemistry and Conformational Analysis
The 3-position of the piperidine ring is a chiral center, meaning this compound exists as two enantiomers: (R)-3-isopentylpiperidine and (S)-3-isopentylpiperidine. This stereochemistry is of paramount importance in medicinal chemistry, as biological macromolecules are chiral. The two enantiomers will interact differently with a target protein, often resulting in one being significantly more active (the eutomer) than the other (the distomer).
Furthermore, the piperidine ring exists predominantly in a chair conformation. A 3-substituent can occupy either an axial or an equatorial position. The equatorial position is generally more sterically favored, and this conformational preference dictates the three-dimensional space the isopentyl group occupies, which in turn governs its ability to fit into a specific binding pocket. Controlling both the absolute stereochemistry (R/S) and the conformational orientation is a key challenge and opportunity in the synthesis and design of drugs based on this scaffold.
Section 2: Synthetic Strategies for this compound
The efficient and stereocontrolled synthesis of the this compound core is a critical enabling step for its use in drug discovery. Several general strategies for creating 3-alkylpiperidines can be adapted, often starting from pyridine derivatives or employing cyclization reactions.
General Synthetic Workflow
A common and scalable approach involves the modification of a pyridine ring followed by reduction. This allows for the introduction of the isopentyl group onto a flat, aromatic system before establishing the chiral center during the hydrogenation step.
Caption: General workflow for synthesizing chiral this compound.
Detailed Experimental Protocol: Synthesis from 3-Bromopyridine
This protocol outlines a representative, non-optimized synthesis of racemic this compound for use in initial screening campaigns.
Step 1: Grignard Coupling to form 3-Isopentylpyridine
-
Reagents & Equipment:
-
Magnesium turnings
-
1-Bromo-3-methylbutane (Isopentyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Bromopyridine
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Round bottom flasks, dropping funnel, condenser
-
-
Procedure: a. Under an inert atmosphere, activate magnesium turnings in a flask with a small crystal of iodine. b. Add a solution of isopentyl bromide in anhydrous THF dropwise to the magnesium to initiate Grignard reagent formation. Maintain a gentle reflux. c. In a separate flask, dissolve 3-bromopyridine and the palladium catalyst in anhydrous THF. d. Cool the pyridine solution to 0 °C and slowly add the prepared isopentylmagnesium bromide solution. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction carefully with saturated aqueous ammonium chloride solution. g. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield 3-isopentylpyridine.
Step 2: Hydrogenation to form this compound
-
Reagents & Equipment:
-
3-Isopentylpyridine
-
Ethanol or Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or hydrogen balloon setup
-
-
Procedure: a. Dissolve 3-isopentylpyridine in ethanol in a suitable pressure vessel. b. Carefully add 10% Pd/C catalyst to the solution. c. Seal the vessel and purge with hydrogen gas. d. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-50 °C. e. Monitor the reaction by TLC or GC-MS until the starting material is consumed. f. Carefully vent the hydrogen and purge the vessel with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. h. Concentrate the filtrate under reduced pressure to yield racemic this compound.
Self-Validation Note: The success of each step should be confirmed by analytical techniques. Step 1 product identity can be confirmed by ¹H NMR and Mass Spectrometry. Step 2 reaction completion can be monitored by the disappearance of the aromatic protons and appearance of aliphatic protons in the ¹H NMR spectrum.
Section 3: Medicinal Chemistry Applications - A Focus on GPCR Antagonism
While no marketed drug currently contains the this compound scaffold specifically, the broader class of 3-alkylpiperidines is a validated structural motif in GPCR modulators. The most prominent example is in the development of CCR5 antagonists for the treatment of HIV-1 infection.[1][4]
The Role of CCR5 in HIV-1 Entry
The C-C chemokine receptor type 5 (CCR5) is a GPCR found on the surface of immune cells like T-cells and macrophages.[5] It serves as a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[5] The viral envelope protein, gp120, first binds to the primary CD4 receptor, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second interaction triggers further conformational changes that lead to the fusion of the viral and cellular membranes, allowing the viral contents to enter the cell.[3] CCR5 antagonists are entry inhibitors; they bind to the CCR5 receptor and lock it in a conformation that prevents its interaction with gp120, thereby blocking viral entry.[6]
Caption: Mechanism of CCR5-mediated HIV entry and its inhibition.
Structure-Activity Relationship (SAR) Insights
In the design of CCR5 antagonists like Vicriviroc and Aplaviroc (which ultimately failed in trials due to toxicity), extensive SAR studies were performed.[7][8] While these molecules use more complex piperazine or spiro-piperidine systems, the underlying principles are relevant. The 3-alkylpiperidine moiety serves to position other key pharmacophoric elements correctly and to occupy a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[6]
Let's consider a hypothetical SAR study around a 3-alkylpiperidine core:
-
The Role of the Alkyl Group: The isopentyl group is designed to fit into a non-polar pocket.
-
Chain Length: Increasing alkyl chain length from methyl to pentyl often increases potency up to a point, by maximizing van der Waals interactions. A group larger than pentyl might introduce a steric clash, reducing affinity.
-
Branching: A branched chain like isopentyl can offer advantages over a straight chain. It has a larger surface area for interaction and, as mentioned, can improve metabolic stability. The specific shape of the pocket will determine whether a branched or linear chain is optimal.
-
Stereochemistry: The (R) vs (S) configuration at the 3-position is critical. One enantiomer will orient the isopentyl chain and other substituents into the binding site for optimal interactions, while the other will be poorly accommodated, leading to a significant drop in activity.[9]
-
| Compound | R Group at 3-Position | Relative CCR5 Binding Affinity | Rationale |
| 1 | -H | 1x | Baseline, no hydrophobic interaction. |
| 2 | -Methyl | 15x | Small hydrophobic group fits into pocket. |
| 3 | -n-Propyl | 80x | Increased van der Waals contacts. |
| 4 | -(S)-Isopentyl | 250x | Optimal size and branching for hydrophobic pocket. |
| 5 | -(R)-Isopentyl | 5x | Incorrect stereochemistry leads to poor fit. |
| 6 | -n-Hexyl | 50x | Steric clash; too large for the pocket. |
This hypothetical data illustrates the "sweet spot" that the isopentyl group can occupy, balancing lipophilicity and sterics for maximal target engagement.
Section 4: Pharmacokinetic (ADME) Considerations
A potent molecule is only useful if it can reach its target in the body and remain there for a sufficient duration. The this compound scaffold imparts properties that are highly relevant to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
A study on a closely related analog, (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine, provides valuable insights.[10] This compound demonstrated near-complete absorption from the gastrointestinal tract (>90%) in rats.[10] This excellent absorption is attributable to the optimal lipophilicity provided by the 3-alkyl substituent, allowing for efficient passive diffusion across the gut wall.
The primary metabolic pathway for this analog was N-dealkylation, which is a common route for N-substituted piperidines.[10] The presence of the 3-isopentyl group would be expected to influence metabolism. While it does not protect the nitrogen directly, its steric bulk can influence the overall conformation of the molecule and its presentation to metabolic enzymes, potentially slowing down metabolism at other sites on the molecule.
| PK Parameter | Relevance | Influence of this compound Scaffold |
| Absorption | Oral bioavailability | High lipophilicity promotes passive absorption across the gut wall. |
| Distribution | Tissue penetration (e.g., CNS) | Increased LogP can enhance distribution into tissues, including crossing the blood-brain barrier. |
| Metabolism | Drug half-life, potential for drug-drug interactions | Branched alkyl group can sterically hinder CYP450 enzymes, potentially increasing metabolic stability.[1] |
| Excretion | Clearance from the body | The basic nitrogen allows for renal clearance of the parent drug or its metabolites as water-soluble salts. |
Section 5: Future Perspectives & Conclusion
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. While it has not yet featured in an approved drug, its underlying principles are validated in numerous successful drug discovery campaigns targeting GPCRs and other protein classes. Its value lies in the predictable and strategic modulation of key drug-like properties:
-
Fine-tuning Lipophilicity: The isopentyl group provides a significant, yet tunable, increase in lipophilicity to enhance membrane permeability.
-
Enhancing Metabolic Stability: Its branched nature offers a steric shield against metabolic enzymes.
-
Exploring Chemical Space: It serves as a three-dimensional anchor to orient other pharmacophoric groups into specific binding pockets.
Future work in this area will likely focus on the stereoselective synthesis of complex libraries built upon the this compound core. Chemo-enzymatic methods and asymmetric catalysis are promising avenues for accessing enantiopure building blocks efficiently.[7] As our understanding of GPCR structures and ligand binding deepens, scaffolds like this compound will be instrumental in designing highly selective and potent ligands with tailored pharmacokinetic profiles for a wide range of therapeutic targets, from viral entry inhibitors to modulators of CNS disorders.
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- Rowley, M., et al. (2007). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6535-6539.
- Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
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- Yamazaki, S., et al. (2009). Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats. Drug Metabolism and Disposition, 37(5), 957-967.
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Methodological & Application
Application Notes and Protocols for 3-Isopentylpiperidine as an Organic Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 3-Isopentylpiperidine in Organocatalysis
The field of organocatalysis has emerged as a powerful third pillar of catalysis, complementing traditional metal- and enzyme-based systems. It offers the advantages of mild reaction conditions, low toxicity, and environmental benignity.[1] Within this domain, secondary amines have carved out a significant niche, primarily through their ability to activate carbonyl compounds via enamine or iminium ion formation.[1][2][3]
Piperidine, a simple cyclic secondary amine, is a well-established catalyst for a variety of fundamental carbon-carbon bond-forming reactions, including the Knoevenagel condensation and Michael addition.[4][5] This application note explores the prospective use of a substituted analog, This compound , as an organic catalyst. While specific literature on the catalytic applications of this compound is nascent, its structural similarity to piperidine allows for well-grounded postulations of its catalytic activity.
The presence of the isopentyl group at the 3-position is anticipated to introduce unique steric and electronic properties compared to the parent piperidine. This alkyl substituent may influence the catalyst's solubility in organic solvents, its steric hindrance around the nitrogen atom, and potentially the stability and reactivity of the catalytic intermediates. These application notes provide a foundational guide for researchers to explore and harness the catalytic potential of this compound in key organic transformations.
Catalytic Application: The Knoevenagel Condensation
The Knoevenagel condensation is a classic and versatile method for forming a new carbon-carbon double bond. It involves the reaction of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone, catalyzed by a base. Secondary amines like piperidine are effective catalysts for this transformation.[4][5]
Reaction Scheme:
Causality of Experimental Choices: Why this compound?
The catalytic cycle of the Knoevenagel condensation with a secondary amine involves two key stages: iminium ion formation and enolate formation, followed by their reaction and subsequent elimination of the catalyst.[5][6]
-
Iminium Ion Formation: The secondary amine of this compound reacts with the aldehyde to form a highly electrophilic iminium ion. This activation of the carbonyl group makes it more susceptible to nucleophilic attack.[6][7]
-
Enolate Formation: The this compound, acting as a Brønsted base, deprotonates the active methylene compound to generate a nucleophilic enolate.
-
C-C Bond Formation and Catalyst Regeneration: The enolate attacks the iminium ion, leading to a new carbon-carbon bond. Subsequent elimination of the this compound catalyst yields the final condensation product and regenerates the catalyst for the next cycle.[5][6]
The isopentyl group is expected to enhance the lipophilicity of the catalyst, potentially improving its solubility and performance in less polar organic solvents. Furthermore, the steric bulk of the isopentyl group might influence the stereochemical outcome of the reaction when chiral substrates are used, a prospect worthy of further investigation.
Experimental Protocol: this compound-Catalyzed Knoevenagel Condensation
This protocol details a general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, using this compound as the catalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
This compound
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 equiv.), malononitrile (1.05 equiv.), and ethanol (to a concentration of 0.5 M).
-
Catalyst Addition: To the stirred solution, add this compound (0.1 equiv., 10 mol%).
-
Reaction Progress: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the reaction mixture may be gently heated to reflux.
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by vacuum filtration and wash with cold ethanol.
-
Purification: If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Data Presentation: Expected Outcomes
The following table summarizes the expected results for the Knoevenagel condensation between various aromatic aldehydes and malononitrile, catalyzed by this compound, based on typical outcomes for piperidine-catalyzed reactions.
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | >90 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | >95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | >90 |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-ylmethylene)malononitrile | >85 |
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the this compound-catalyzed Knoevenagel condensation.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Experimental Workflow
The following diagram outlines the general workflow for conducting and analyzing the this compound-catalyzed Knoevenagel condensation.
Caption: General experimental workflow.
Conclusion and Future Outlook
This compound presents a promising, yet underexplored, candidate as a versatile organocatalyst. Based on the well-established reactivity of piperidine, it is anticipated to be an effective catalyst for a range of organic transformations, including the Knoevenagel condensation. The appended isopentyl group may offer advantages in terms of solubility and could potentially be leveraged to influence stereoselectivity in asymmetric synthesis. The protocols and insights provided herein serve as a starting point for the scientific community to investigate and unlock the full catalytic potential of this compound and its derivatives in modern organic synthesis and drug development.
References
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MDPI. (2018). Organocatalysis: A Brief Overview on Its Evolution and Applications. Available at: [Link]
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ResearchGate. (n.d.). Aza-Michael addition reaction between piperidine and n-butyl acrylate. Available at: [Link]
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ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]
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ACS Publications. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Available at: [Link]
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ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]
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National Institutes of Health. (n.d.). Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion. Available at: [Link]
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Master Organic Chemistry. (2025). Enamines. Available at: [Link]
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-
ACS Publications. (2001). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Available at: [Link]
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-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]
-
YouTube. (2017). Mechanism of Enamine Formation Organic Chemistry. Available at: [Link]
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-
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-
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-
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Application Notes and Protocols for the Use of 3-Isopentylpiperidine in Polymer Chemistry
Foreword
The field of polymer chemistry is in a perpetual state of innovation, driven by the quest for novel monomers and functional additives that can impart unique properties to materials. Substituted piperidines represent a versatile class of heterocyclic compounds with significant, yet not fully exploited, potential in this domain. This document provides a detailed exploration of the prospective applications of 3-isopentylpiperidine in polymer synthesis. While direct literature on this specific molecule is nascent, this guide extrapolates from the well-established chemistry of analogous piperidine derivatives to provide researchers, scientists, and drug development professionals with a robust framework for its investigation and use. We will delve into its potential roles as a monomeric unit, a catalytic modifier, and a chain transfer agent, complete with hypothetical, yet scientifically grounded, experimental protocols.
Introduction to this compound: A Profile
This compound is a substituted aliphatic heterocycle. Its structure, featuring a piperidine ring with an isopentyl group at the 3-position, suggests a combination of properties that are of interest in polymer science. The piperidine moiety introduces a basic nitrogen atom, which can be a site for further functionalization or can participate in catalytic cycles. The isopentyl group, a bulky and hydrophobic alkyl chain, is expected to influence the solubility, thermal properties, and morphology of any polymer into which it is incorporated.
1.1. Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in polymer synthesis. Below is a table summarizing its key predicted properties.
| Property | Predicted Value/Characteristic | Rationale and Significance in Polymer Chemistry |
| Molecular Formula | C₁₀H₂₁N[1] | Provides the basis for molecular weight calculations in polymer formulations. |
| Molecular Weight | 155.28 g/mol | Essential for stoichiometric calculations in polymerization reactions. |
| Physical State | Liquid at room temperature[1] | Facilitates its use as a solvent, co-monomer, or additive in liquid-phase reactions. |
| Boiling Point | Estimated > 180 °C | A relatively high boiling point suggests it can be used in polymerizations conducted at elevated temperatures without significant loss due to evaporation. |
| Solubility | Soluble in common organic solvents; limited solubility in water[1] | The hydrophobic isopentyl group enhances its compatibility with nonpolar monomers and organic reaction media. |
| Basicity (pKa) | Estimated 10-11 | The basic nitrogen can act as a proton scavenger, a nucleophile, or a ligand for metal catalysts. |
Potential Applications in Polymer Chemistry
Based on the known reactivity of piperidine derivatives, we can envision several key roles for this compound in polymer chemistry.
2.1. As a Monomer for Novel Polyamides and Polyimides
The secondary amine of the piperidine ring can be functionalized to create novel diamine or diacid monomers. The incorporation of the this compound moiety into a polymer backbone is anticipated to enhance solubility and lower the glass transition temperature (Tg) due to the flexible and bulky side chain, a strategy commonly employed to improve the processability of rigid-rod polymers.
-
Causality of Experimental Design: By converting this compound into a diamine, it can be reacted with diacyl chlorides in a polycondensation reaction to form polyamides. The isopentyl group would disrupt chain packing, potentially leading to amorphous and more soluble polymers with good film-forming properties[2].
2.2. As a Modifier in Catalytic Polymerization
Piperidine and its derivatives have been shown to act as ligands or activators in coordination polymerization, influencing the stereoselectivity and activity of the catalyst[3][4]. The steric bulk of the isopentyl group in this compound could play a crucial role in modifying the coordination sphere of a metal catalyst, thereby influencing the microstructure of the resulting polymer.
-
Expert Insight: In the context of Ziegler-Natta or metallocene-catalyzed olefin polymerization, this compound could be investigated as a co-catalyst or external donor. Its Lewis basicity allows it to interact with the active metal center, potentially altering the regioselectivity and stereoselectivity of monomer insertion[5].
2.3. In Ring-Opening Polymerization (ROP)
While this compound itself is not a cyclic monomer for ROP, it can serve as a precursor for the synthesis of functional lactams. For instance, oxidation of the piperidine ring could yield a substituted caprolactam derivative. The ring-opening polymerization of such a monomer would lead to a polyamide with pendant isopentyl groups.
-
Mechanistic Consideration: The ROP of lactams can be initiated by various species, including anionic, cationic, and hydrolytic methods. The presence of the isopentyl group may influence the rate of polymerization and the properties of the resulting polyamide.
2.4. As a Chain Transfer Agent (CTA) in Radical Polymerization
-
Trustworthiness of the Approach: The effectiveness of a CTA is determined by its chain transfer constant (Cs). While thiols are common CTAs[], amines can also function in this capacity, although they are generally less efficient. The reactivity of the N-H bond in this compound towards growing polymer radicals would need to be experimentally determined.
Experimental Protocols
The following protocols are designed to be self-validating systems for investigating the proposed applications of this compound.
3.1. Protocol 1: Synthesis of a Novel Polyamide Monomer and Subsequent Polymerization
Objective: To synthesize a diamine monomer from this compound and polymerize it to form a novel polyamide.
Workflow Diagram:
Caption: Workflow for the synthesis of a polyamide from a this compound-derived diamine.
Step-by-Step Methodology:
-
Monomer Synthesis: a. N-Alkylation: React this compound with a suitable electrophile containing a protected amine, for example, N-(2-bromoethyl)phthalimide, under basic conditions to yield the N-functionalized derivative. b. Deprotection: Remove the protecting group (e.g., phthalimide via hydrazinolysis) to yield the corresponding diamine. c. Purification: Purify the diamine monomer by column chromatography or distillation.
-
Polycondensation: a. Dissolve the purified diamine monomer in a suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP) containing an acid scavenger (e.g., pyridine). b. Cool the solution in an ice bath. c. Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) dissolved in the same solvent. d. Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere. e. Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent (e.g., methanol). f. Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Characterization: a. Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy. b. Determine the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC). c. Analyze the thermal properties (Tg, Tm, thermal stability) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
3.2. Protocol 2: Investigation of this compound as a Catalytic Modifier in 1,3-Butadiene Polymerization
Objective: To evaluate the effect of this compound on the activity and stereoselectivity of a neodymium-based catalyst system for the polymerization of 1,3-butadiene.
Workflow Diagram:
Caption: Experimental workflow for testing this compound as a catalytic modifier.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the Ziegler-Natta catalyst system, for example, by pre-mixing neodymium versatate, diisobutylaluminum hydride (DIBAH), and dimethyldichlorosilane in an appropriate molar ratio in an anhydrous solvent like toluene[8].
-
Modifier Addition: To a series of reaction vessels, add the catalyst solution and then varying molar equivalents of this compound (e.g., 0, 1, 5, 10 equivalents with respect to neodymium).
-
Polymerization: Pressurize the reaction vessels with 1,3-butadiene monomer and conduct the polymerization at a controlled temperature (e.g., 50 °C) for a fixed duration.
-
Termination and Isolation: Terminate the polymerization by adding a small amount of an alcohol (e.g., isopropanol). Precipitate the polybutadiene in a large volume of methanol containing an antioxidant.
-
Characterization: a. Determine the polymer yield gravimetrically. b. Analyze the molecular weight and polydispersity index (PDI) by GPC. c. Determine the microstructure (cis-1,4, trans-1,4, and 1,2-vinyl content) of the polybutadiene by ¹H and ¹³C NMR spectroscopy. Compare the results with the control experiment (0 equivalents of the modifier).
Concluding Remarks
This compound presents an intriguing, albeit underexplored, building block for polymer chemistry. The application notes and protocols outlined herein provide a scientifically rigorous starting point for its investigation. The bulky isopentyl group is poised to impart beneficial properties such as enhanced solubility and processability to traditionally intractable polymer backbones. Furthermore, its role as a potential catalytic modifier opens avenues for fine-tuning polymer microstructures. It is the author's belief that the exploration of such novel, functional monomers is essential for the continued advancement of material science.
References
- Yamakawa, S., Takeuchi, D., Osakada, K., Takano, S., & Kaita, S. (2025). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. RSC Advances.
- Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.
- Synthesis and polymerization processes of 1-chlorine-3-piperidine-2-propylmethacrylate monomer. (2021).
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis and polymerization processes of 1-chlorine-3-piperidine-2-propylmethacrylate monomer. (2021, September 27).
- A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (n.d.).
- US6399731B2 - Chain transfer agents and its use in polymer synthesis. (n.d.).
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PMC - NIH.
- This compound (1219977-29-3) for sale. (n.d.). Vulcanchem.
- Understanding catalytic synergy in dinuclear polymerization catalysts for sustainable polymers. (2023, August 8). PMC - PubMed Central.
- Functional Arom
- Controlled Radical Polymerization Chain Transfer Agents for TERP. (n.d.). TCI Chemicals.
- The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. (n.d.). MDPI.
- Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione and Copolymerization with Lactide. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. (n.d.).
- Polymer Synthesis. (n.d.).
- Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 C
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
- Chain transfer agents. (n.d.). SAKAI CHEMICAL INDUSTRY CO., LTD..
- Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. (2024, October 11). YouTube.
- Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. (n.d.). NIH.
- Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. (n.d.). MDPI.
- Closing Editorial: Advanced Polymeric Materials for Pharmaceutical Applic
- Chain Transfer Agents - Polymer. (n.d.). BOC Sciences.
- Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. (n.d.). NIH.
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- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Grignard Reactions for 3-Substituted Piperidines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-substituted piperidines via Grignard reactions. The piperidine scaffold is a cornerstone in modern drug discovery, and its precise functionalization is critical for developing novel therapeutics.[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals to address the common challenges and nuances associated with this powerful, yet sensitive, transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Core Principles
This section addresses fundamental questions about the strategy and mechanism of using Grignard reagents to synthesize 3-substituted piperidines.
Q1: Why can't I just add a Grignard reagent to pyridine to get my 3-substituted product?
A1: Pyridine itself is generally unreactive toward nucleophilic addition by Grignard reagents. The aromaticity of the pyridine ring makes it electron-rich and stable. To facilitate the reaction, the ring must be "activated" to make it more electrophilic. This is typically achieved in one of two ways:
-
Formation of Pyridinium Salts: By N-alkylation or N-acylation, a positive charge is placed on the nitrogen atom. This breaks the aromaticity and renders the ring highly susceptible to nucleophilic attack. An electron-withdrawing group at the 3-position, such as a cyano group, is often crucial for directing the addition and enhancing reactivity.[3][4]
-
Use of Pyridine N-Oxides: The N-oxide functionality alters the electronic properties of the ring, facilitating addition. Subsequent reduction steps are then required to obtain the desired piperidine.[5][6][7]
Q2: What is the typical regioselectivity for Grignard addition to an activated pyridine? Can I control it?
A2: For a 3-substituted pyridinium salt, nucleophilic addition can occur at the C2, C4, or C6 positions. Without catalytic control, you will often obtain a mixture of 1,2- and 1,4-dihydropyridine isomers.[3][4]
However, you can significantly influence the regioselectivity. The addition of a copper(I) salt, such as copper(I) thiophene-2-carboxylate (CuTC), is a well-established strategy to favor the formation of the 1,4-dihydropyridine product.[3] The Grignard reagent (a "hard" nucleophile) undergoes transmetallation with the copper(I) salt to form a softer organocopper species, which preferentially undergoes conjugate (1,4) addition.
Q3: My desired product is a chiral 3-substituted piperidine. How can I achieve enantioselectivity?
A3: Achieving high enantioselectivity requires a chiral environment during the C-C bond formation. This is accomplished by using a chiral catalyst system. For Grignard additions to pyridinium salts, a combination of a copper(I) source and a chiral bisphosphine ligand (e.g., (R)-Tol-BINAP) has proven highly effective.[3][8] The chiral ligand coordinates to the copper center, creating a chiral pocket that directs the approach of the nucleophile to one face of the pyridinium ring, resulting in an enantioenriched product.
Q4: What are the critical parameters I must control for a successful Grignard reaction?
A4: Grignard reagents are highly reactive and sensitive. The three most critical parameters are:
-
Anhydrous Conditions: Grignard reagents are strong bases and will be instantly quenched by protic sources, including water, alcohols, or even acidic C-H bonds.[9][10] All glassware must be flame- or oven-dried, and all solvents and reagents must be rigorously anhydrous.
-
Temperature Control: These reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity, minimize side reactions, and, in catalytic systems, enhance enantioselectivity.[3][11]
-
Inert Atmosphere: To prevent oxidation of the Grignard reagent and other sensitive species, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield; Recovery of Starting Material | 1. Inactive Grignard Reagent: The reagent may have degraded due to moisture or prolonged storage. 2. Insufficient Pyridine Activation: The N-acyl or N-alkyl group may not be sufficiently activating. 3. Reaction Temperature Too Low: While necessary, excessively low temperatures can sometimes stall the reaction. | 1. Verify Grignard Reagent: Always titrate your Grignard reagent before use. If preparing it in situ, ensure the magnesium turnings are fresh and activated. 2. Enhance Activation: For N-acylation, use a more electron-withdrawing chloroformate. For pyridinium salts, ensure an electron-withdrawing group (e.g., -CN) is present on the ring.[3] 3. Monitor and Adjust Temperature: Allow the reaction to warm slowly after the initial addition at low temperature. Monitor by TLC or LC-MS to track conversion. |
| Poor Regioselectivity (Mixture of 1,2- and 1,4-Addition Products) | 1. Uncatalyzed Reaction: Direct addition of the Grignard reagent is not regioselective. | 1. Introduce a Copper(I) Catalyst: Add a catalytic amount (5-10 mol%) of a Cu(I) salt like CuTC or CuI. This promotes the formation of the 1,4-dihydropyridine isomer.[3][8] |
| Low Enantioselectivity (in Asymmetric Reactions) | 1. Fast Background Reaction: The uncatalyzed reaction is competing with the chiral catalyst-mediated pathway, producing a racemic product.[12] 2. Impurities: Water or other impurities can interfere with the chiral ligand-metal complex. 3. Incorrect Solvent: The solvent plays a crucial role in the organization of the transition state. | 1. Optimize Catalyst Loading & Temperature: Increase the catalyst loading (e.g., to 10 mol%) and ensure the reaction is maintained at a very low temperature (-78 °C) to slow the background reaction.[8] 2. Ensure Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. 3. Solvent Screening: Dichloromethane (CH₂Cl₂) is often the optimal solvent for these transformations. Ethereal solvents like THF or Et₂O can sometimes lead to racemic mixtures.[8] |
| Formation of Complex Byproducts | 1. Over-addition: If the substrate has other electrophilic sites (e.g., an ester), the Grignard reagent may react there.[9] 2. Enolization: The Grignard reagent can act as a base, deprotonating acidic protons alpha to a carbonyl or other activating groups. 3. Ring Opening: Under certain conditions, especially with pyridine N-oxides at room temperature, ring-opening can occur.[5] | 1. Protecting Groups: Protect other reactive functional groups in your molecule before performing the Grignard reaction. 2. Use a Less Basic Nucleophile: Consider using an organozinc or organocopper reagent, which are less basic than Grignard reagents. 3. Strict Temperature Control: For N-oxide substrates, maintain the reaction temperature below -20 °C to avoid undesired ring-opening pathways.[5] |
Visualized Workflows & Mechanisms
General Synthetic Pathway
The diagram below outlines the common multi-step approach to access 3-substituted piperidines from a pyridine starting material.
Caption: General workflow for synthesizing 3-substituted piperidines.
Troubleshooting Flowchart: Low Yield
Use this decision tree to diagnose the root cause of low product conversion.
Caption: Decision tree for troubleshooting low reaction yields.
Key Experimental Protocol
Copper-Catalyzed Enantioselective Addition of EtMgBr to N-Benzyl-3-cyanopyridinium bromide
This protocol is adapted from methodologies that have demonstrated high yield and enantioselectivity.[3][8]
1. Preparation of the Pyridinium Salt (Pre-reaction):
-
To a solution of 3-cyanopyridine (1.0 equiv) in acetonitrile, add benzyl bromide (1.1 equiv).
-
Heat the mixture to reflux and stir for 16 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration. Wash with cold diethyl ether and dry in vacuo to yield N-benzyl-3-cyanopyridinium bromide. Store under an inert atmosphere.
2. Grignard Addition Reaction:
-
Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add the N-benzyl-3-cyanopyridinium bromide (1.0 equiv), copper(I) thiophene-2-carboxylate (CuTC, 0.10 equiv), and (R)-Tol-BINAP (0.12 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula to the flask.
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add a solution of ethylmagnesium bromide (EtMgBr, 1.2 equiv in Et₂O) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the enantioenriched 1,4-dihydropyridine. The subsequent reduction to the piperidine can be carried out using standard procedures (e.g., hydrogenation over Pd/C).
References
-
Diva-Portal.org. Reaction Between Grignard Reagents and Heterocyclic N-oxides. Available from: [Link]
-
ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available from: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]
-
ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available from: [Link]
-
Sci-Hub. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]
-
Chem. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
-
ResearchGate. Reaction of pyridine N‐oxides with Grignard reagents. Available from: [Link]
-
Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Available from: [Link]
-
Royal Society of Chemistry. (2014). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Wikipedia. Organic chemistry. Available from: [Link]
-
ACS Publications. Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. Available from: [Link]
-
Grignard Reaction. Grignard Reaction Lab Handout. Available from: [Link]
-
ResearchGate. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines | Request PDF. Available from: [Link]
-
National Institutes of Health. (2019). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Available from: [Link]
- Google Patents. Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
National Institutes of Health. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available from: [Link]
-
LibreTexts Chemistry. 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Available from: [Link]
-
LibreTexts Chemistry. Grignard and Organolithium Reagents. Available from: [Link]
-
ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available from: [Link]
-
NCERT. Alcohols, Phenols and Ethers. Available from: [Link]
Sources
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- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Isopentylpiperidine
Welcome to the technical support center for the purification of 3-Isopentylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for obtaining high-purity this compound from complex reaction mixtures. Here, we address common challenges and provide troubleshooting strategies based on established chemical principles and extensive laboratory experience.
Part 1: Understanding the Impurity Profile: Synthesis and Byproducts
Q1: What are the common synthetic routes to this compound, and what byproducts should I anticipate?
A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 3-isopentylpyridine. This process, while generally efficient, can lead to a variety of byproducts that complicate purification.
-
Unreacted Starting Material: Incomplete hydrogenation is a common issue, resulting in residual 3-isopentylpyridine in your crude product.[1] The aromatic nature and differing basicity of the pyridine precursor necessitate a robust purification strategy.
-
Partially Hydrogenated Intermediates: The reduction of the pyridine ring can sometimes stall, leading to the formation of tetrahydropyridine intermediates. These species can be reactive and may lead to further downstream impurities.
-
N-Alkylation Products: If the hydrogenation is performed in an alcoholic solvent (e.g., methanol, ethanol), N-alkylation of the resulting piperidine can occur, yielding N-alkyl-3-isopentylpiperidine byproducts.[2]
-
Over-reduction Products: In some cases, aggressive hydrogenation conditions can lead to ring-opening or other side reactions, though this is less common with standard catalysts like Rhodium on carbon (Rh/C).[3]
-
Catalyst Leaching: Trace amounts of the heterogeneous catalyst (e.g., Rhodium, Platinum) may be present in the crude product and need to be removed.
Understanding this potential impurity profile is the first step in designing an effective purification workflow.
Part 2: Purification Strategies: A Comparative Guide
Q2: What are the primary methods for purifying this compound, and how do I choose the best one for my needs?
A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The three most common and effective techniques are fractional distillation, column chromatography, and acid-base extraction.
| Method | Scale | Achievable Purity | Throughput | Key Advantages | Primary Limitations |
| Fractional Vacuum Distillation | Lab to Pilot | >99% | Moderate to High | Excellent for separating compounds with different boiling points.[4][5][6] | Not effective for removing non-volatile impurities or compounds with very close boiling points. |
| Flash Column Chromatography | Lab | >99.5% | Low to Moderate | Highly effective for removing a wide range of impurities, including non-volatile ones.[7] | Can be time-consuming and requires significant solvent usage. Potential for product loss on the column. |
| Acid-Base Extraction | Lab to Pilot | >98% (often used as a pre-purification step) | High | Excellent for removing neutral and acidic impurities.[8][9][10] | Less effective for separating other basic impurities. Can lead to emulsions.[8] |
Expert Insight: For most applications, a multi-step approach is optimal. An initial acid-base extraction can remove the bulk of non-basic impurities, followed by fractional vacuum distillation to achieve high purity. Column chromatography is typically reserved for small-scale, very high-purity requirements or when distillation is not feasible.
Part 3: Troubleshooting Common Purification Issues
Q3: My fractional distillation isn't giving a clean separation between this compound and a close-boiling impurity. What can I do?
A3: This is a common challenge, especially when dealing with structurally similar byproducts. Here’s a systematic approach to troubleshooting:
-
Verify the Boiling Points: Ensure you have accurate boiling point data for your target compound and potential impurities under the vacuum you are using. The boiling point of piperidine itself is 106°C at atmospheric pressure.[11] this compound will have a significantly higher boiling point.
-
Increase the Column Efficiency: The separation efficiency of a fractional distillation is determined by the number of "theoretical plates" in the column.[6] To improve separation:
-
Use a longer fractionating column: This increases the surface area for vapor-liquid equilibria.
-
Use a more efficient column packing: A Vigreux column is good, but a column packed with Raschig rings or metal sponge can provide more theoretical plates.
-
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) allows for more equilibrium cycles and better separation.[4] Start with a high reflux ratio and slowly begin collecting the distillate.
-
Ensure a Stable Vacuum: Fluctuations in vacuum will cause the boiling points to change, disrupting the temperature gradient in the column and ruining the separation. Use a high-quality vacuum pump and a manometer to monitor the pressure.
-
Maintain a Slow Distillation Rate: A slow and steady distillation rate is crucial for achieving equilibrium within the column.[4]
Q4: I'm experiencing significant peak tailing and poor recovery during silica gel column chromatography of my this compound. What's happening?
A4: This is a classic problem when purifying basic compounds like piperidines on acidic silica gel.[7] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption.
Here's how to resolve this:
-
Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica by adding a small amount of a tertiary amine, like triethylamine (typically 0.5-1% v/v), to your eluent system.[12] This will cap the acidic sites on the silica and allow your compound to elute more cleanly.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reverse-phase silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an excellent option.[12]
-
-
Optimize Your Eluent System:
-
Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Adding a small amount of a competitive base to the eluent, as mentioned above, is often the most effective solution.
-
Q5: My acid-base extraction is forming a persistent emulsion. How can I break it?
A5: Emulsions are common during the workup of amine-containing reaction mixtures. They are stabilized by finely divided solids or compounds that act as surfactants.
To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite or glass wool can be effective.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period (30 minutes to several hours) will allow the layers to separate.
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Part 4: Step-by-Step Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the condensation ring rising up the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and refluxes back into the column.[4]
-
Collect Fractions: Once the temperature at the distillation head stabilizes, begin collecting the first fraction, which will likely contain lower-boiling impurities. As the temperature begins to rise again, change the receiving flask to collect the main fraction of pure this compound. Collect the product over a narrow boiling range.
-
Shutdown: Once the main fraction is collected, stop heating, and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate with 1% triethylamine. Aim for an Rf value of ~0.3 for the this compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[7]
-
Elution: Begin eluting with the mobile phase, applying positive pressure (flash chromatography).[7]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Part 5: Purity Assessment and FAQs
Q6: How can I accurately determine the purity of my final this compound product?
A6: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[13][14] The mass spectrum will help in identifying the structure of any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, especially for less volatile impurities.[15][16] For piperidine derivatives, a C18 column is often used.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your product and identifying impurities. The integration of the peaks in the ¹H NMR spectrum can be used to estimate purity if an internal standard is used.
Q7: What are the recommended storage conditions for purified this compound?
A7: this compound, like many amines, can be sensitive to air and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.
Part 6: Visualizations
Caption: General purification workflow for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Workup [chem.rochester.edu]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 3-Isopentylpiperidine
Introduction: Welcome to the technical support center for 3-Isopentylpiperidine. As a key structural motif in pharmaceutical development, the purity of this compound is not merely a quality metric—it is a critical determinant of experimental reproducibility, biological activity, and clinical safety.[1] Impurities stemming from synthesis, degradation, or improper storage can introduce significant variability into research outcomes.[2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and resolving purity challenges associated with this compound. Moving beyond simple protocols, we will explore the causality behind each purification strategy, empowering you to make informed decisions for achieving the highest possible purity in your preparations.
Section 1: Troubleshooting Common Purity Issues
This section addresses the most frequently encountered purity problems. Each answer provides both a diagnosis and a direct path to resolution.
Q1: My recently synthesized batch of this compound has a distinct yellow or brownish tint, even after initial workup. What is the likely cause and how can I remove the color?
A: A yellow or brown discoloration in piperidine derivatives is a classic indicator of oxidation.[1] The tertiary amine of the piperidine ring can be susceptible to air oxidation over time, forming N-oxides and other chromophoric degradation products. This process can be accelerated by exposure to light and heat.
-
Causality: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, leading to the formation of colored impurities. These impurities are often more polar than the parent amine.
-
Recommended Action:
-
Vacuum Distillation: For thermally stable liquid compounds like this compound, vacuum distillation is the most effective method for separating the desired product from less volatile, colored impurities.
-
Activated Carbon Treatment: Before distillation, you can dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through celite. The carbon will adsorb many of the colored impurities. Follow this with distillation for the best results.
-
Q2: My GC-MS analysis indicates the presence of a significant impurity with a molecular weight corresponding to 3-isopentylpyridine. How can I efficiently remove this starting material?
A: This is a common issue when this compound is synthesized via the hydrogenation of 3-isopentylpyridine.[1] Incomplete reduction leaves unreacted starting material in your product. The two most robust methods for removal are fractional distillation and purification via salt formation.
-
Causality & Method Selection:
-
Different Basicity: this compound (a secondary amine) is significantly more basic than 3-isopentylpyridine (an aromatic amine). This difference can be exploited.
-
Different Boiling Points: The boiling point of this compound is predicted to be higher than piperidine (106°C) due to its larger molecular weight.[4][5] While likely different from the pyridine precursor, the boiling points may be close enough to warrant fractional distillation over a simple distillation.[6][7]
-
-
Recommended Actions:
-
Fractional Distillation: This is the preferred method if the boiling points are within 70°C of each other.[7] The multiple theoretical plates in a fractionating column allow for a much cleaner separation. (See Protocol 1).
-
Purification via Salt Formation: By treating the mixture with an acid (like HCl or even CO₂), the more basic this compound will selectively form a salt, which is typically a solid that can be filtered and washed, leaving the less basic pyridine impurity in the mother liquor.[1][8] The pure amine is then regenerated by treatment with a base. (See Protocol 2).
-
Q3: My ¹H NMR spectrum looks clean, but I suspect the presence of residual water or solvents from the workup. How can I confirm and remove these?
A: Water and common workup solvents (e.g., diethyl ether, ethyl acetate, dichloromethane) are frequent impurities that can be difficult to detect at low levels by ¹H NMR without careful integration against a standard.
-
Causality: Amines can form hydrogen bonds with water, making its complete removal by simple evaporation challenging. Solvents can be trapped within the product matrix.
-
Recommended Actions:
-
Confirmation:
-
GC-MS: The most direct method. You will see peaks for residual solvents at their characteristic retention times.
-
Karl Fischer Titration: The gold standard for quantifying water content.
-
-
Removal:
-
Azeotropic Distillation: Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene, and distill. The water will be removed with the toluene.
-
Drying over Desiccant: Dissolve the product in an anhydrous solvent (like diethyl ether) and stir over a suitable desiccant (e.g., anhydrous MgSO₄, Na₂SO₄, or KOH pellets for basic compounds). Filter and carefully remove the solvent under reduced pressure.
-
High Vacuum: Placing the sample under high vacuum for several hours can remove volatile solvents and trace amounts of water.
-
-
Section 2: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step protocols for the most effective purification techniques, along with troubleshooting guides to address common experimental hurdles.
Workflow for Purification Method Selection
The choice of purification method is dictated by the nature of the impurities. This workflow provides a logical decision-making process.
Caption: A decision-making workflow for selecting a purification method.
Protocol 1: Fractional Distillation under Reduced Pressure
Fractional distillation provides superior separation for liquids with close boiling points by creating a temperature gradient in a packed column, effectively performing multiple distillations in a single apparatus.[6][7][9]
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]
-
-
Preparation:
-
Add the crude this compound to the round-bottom flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum source with a pressure gauge. Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[6]
-
-
Distillation:
-
Begin stirring and gradually apply vacuum to the desired pressure.
-
Slowly heat the flask using a heating mantle.
-
Observe the vapor rising through the column. A "reflux ring" of condensing vapor should slowly ascend the column.[6]
-
Collect any low-boiling initial fractions (forerun) in a separate flask.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask and collect the main fraction.
-
Stop the distillation when the temperature either rises sharply or drops, or when only a small residue remains.
-
-
Post-Distillation:
-
Cool the apparatus to room temperature before releasing the vacuum to prevent air from rushing in and potentially cracking the hot glassware.
-
Analyze the collected fraction for purity.
-
Troubleshooting Fractional Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | Insufficient stirring or lack of boiling chips. Heating too rapidly. | Ensure vigorous stirring or add fresh boiling chips. Reduce the heating rate. |
| Poor Separation | Column flooding (heating too fast). Insufficient column efficiency (too short). Poor insulation. | Reduce the heating rate to allow for proper vapor-liquid equilibrium. Use a longer or more efficient fractionating column. Insulate the column properly. |
| Temperature Fluctuations | Unstable vacuum. Inconsistent heating. | Use a vacuum controller or manostat to maintain stable pressure. Ensure consistent heat output from the mantle. |
Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization
This method leverages the basicity of the piperidine nitrogen to form a solid salt, which can be purified by recrystallization, a powerful technique for removing soluble impurities.[1][10]
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
The this compound hydrochloride salt will precipitate as a solid. Monitor the pH to ensure slight acidity.
-
-
Isolation and Washing:
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., isopropanol, ethanol/ether mixture) until the salt just dissolves.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[1]
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Drying and Regeneration:
-
Dry the purified salt under vacuum.
-
To recover the free base, dissolve the salt in water and add a strong base (e.g., 2M NaOH) until the solution is strongly alkaline (pH > 12).
-
Extract the liberated this compound into an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Protocol 3: Flash Column Chromatography
For separating impurities with similar boiling points but different polarities, flash column chromatography is a viable option. The basic nature of piperidines requires a modification to the standard procedure to prevent peak tailing.[10]
Experimental Protocol:
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Crucially, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the eluent. This deactivates the acidic silanol groups on the silica gel, preventing strong adsorption of the basic amine and ensuring symmetrical peak shapes.
-
Aim for an Rf value of ~0.3 for the this compound on the TLC plate.
-
-
Column Packing:
-
Pack a glass column with silica gel using the chosen eluent system (containing the basic modifier). Ensure there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel (dry loading), and carefully add this to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure. It may be necessary to use a rotary evaporator followed by high vacuum to remove all traces of TEA.
-
Troubleshooting Column Chromatography of Piperidine Derivatives
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
Section 3: Purity Analysis FAQ
Q1: What are the best analytical methods for determining the final purity of this compound?
A: A multi-technique approach is always recommended for a comprehensive purity assessment.[11][12]
| Technique | Principle | Strengths | Limitations |
| GC-MS | Separation of volatile compounds followed by mass-to-charge ratio detection.[11] | Excellent for identifying and quantifying volatile impurities (e.g., starting materials, solvents). High sensitivity. | Not suitable for non-volatile impurities (e.g., salts, polymers). Requires thermal stability of the analyte. |
| HPLC-UV/CAD | Separation based on partitioning between a mobile and stationary phase.[11] | Good for a wide range of impurities, including less volatile ones. Can be quantitative. | This compound lacks a strong UV chromophore, requiring derivatization or a universal detector like CAD.[13][14] Method development can be complex for basic amines.[15] |
| ¹H & ¹³C NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field.[11] | Provides structural confirmation of the main component. Can identify and quantify impurities if their signals are resolved. Non-destructive. | Lower sensitivity compared to GC/HPLC. Quantification requires careful integration and can be difficult for complex mixtures or overlapping signals. |
Q2: What are the recommended storage conditions to maintain the purity of this compound?
A: To prevent degradation, particularly oxidation, purified this compound should be stored with care.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation.
-
Temperature: Store in a cool, refrigerated environment (2-8 °C) to slow down potential degradation pathways.[16][17] Do not freeze unless you have confirmed the compound's stability upon thawing.
-
Container: Use a well-sealed, amber glass vial to protect it from light and moisture.
-
Duration: Even under ideal conditions, the stability of a prepared solution or compound may be limited.[18] It is best practice to re-analyze the purity of older batches before use in critical applications.
References
-
FuseSchool. (2013). Fractional Distillation | Organic Chemistry | Chemistry. YouTube. [Link]
-
National Infusion Center Association. (2021). PINE_Ed One-Pager Temp_Medication Stability and Storage. NICA. [Link]
- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
ResearchGate. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
National Institutes of Health. (n.d.). Stability of Ertapenem 100 mg/mL at Room Temperature. PMC. [Link]
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]
-
Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. [Link]
-
ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. [Link]
- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
-
ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction | Request PDF. [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?[Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. [Link]
-
JKN Pulau Pinang. (2018). Stability of Refrigerated/Frozen Medications. [Link]
-
Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]
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- 2. documents.lgcstandards.com [documents.lgcstandards.com]
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- 4. This compound (1219977-29-3) for sale [vulcanchem.com]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
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- 14. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
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- 16. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jknpenang.moh.gov.my [jknpenang.moh.gov.my]
- 18. infusioncenter.org [infusioncenter.org]
Technical Support Center: Navigating the Degradation Pathways of Piperidine-Based Compounds
Welcome to the technical support center dedicated to providing in-depth guidance on the stability and degradation of piperidine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and resolve common challenges encountered during experimentation. The piperidine moiety is a cornerstone in medicinal chemistry, valued for its ability to enhance druggability and improve pharmacokinetic properties.[1] However, understanding its potential degradation is critical for ensuring the integrity of research data and the stability of pharmaceutical products.
This guide is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analytical results for a piperidine-containing compound are inconsistent, showing a decreasing peak area over time. What could be the cause?
A1: Inconsistent analytical results, particularly a diminishing peak area in chromatography, strongly suggest that your compound is degrading under your experimental or storage conditions.[2] The piperidine ring, while generally stable, contains a secondary or tertiary amine that can be susceptible to several degradation pathways.[1][2] It is crucial to systematically investigate the stability of your molecule under your specific conditions.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, protected from atmospheric oxygen and moisture.[2]
-
Evaluate Solvent and pH: Consider if the solvent system or the pH of your solutions could be promoting degradation. Piperidine itself is basic, and its reactivity can be influenced by the surrounding pH.
-
Initiate a Forced Degradation Study: To definitively identify the cause, a forced degradation (or stress testing) study is the recommended approach.[2] This will help you understand the compound's intrinsic stability and identify the likely degradation products.
Q2: What are the most common degradation pathways for piperidine-based compounds?
A2: The primary sites for degradation on a piperidine-containing molecule are the nitrogen atom and the adjacent carbon atoms (α-carbons). The most prevalent degradation pathways are oxidation and, for N-substituted piperidines, N-dealkylation, particularly in biological systems.[2][3][4]
-
Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or exposure to light. Common oxidative degradation products include:
-
N-oxides: Formation of a bond between the nitrogen and an oxygen atom.[2]
-
Imines (e.g., 2,3,4,5-tetrahydropyridine): Resulting from H-abstraction from the C-H and N-H groups.[5][6][7]
-
Ring-Opening Products: More extensive oxidation can lead to the cleavage of the piperidine ring.[2][5][6][7]
-
Nitrosamines and Nitramines: Can form in the presence of nitrite sources.[5][6][7]
-
-
Metabolic Degradation (N-dealkylation): In biological systems (e.g., in vivo studies, liver microsome assays), the most common metabolic pathway for drugs containing a 4-aminopiperidine moiety is N-dealkylation.[3][4] This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[3][4]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[2]
-
Thermal Degradation: High temperatures can promote various complex degradation reactions.[2] For some structures, this can include decarboxylation if a carboxylic acid group is present.[2]
-
Hydrolytic Degradation: While the piperidine ring itself is generally stable to hydrolysis, attached functional groups may not be.[8][9] Furthermore, piperine, a well-known piperidine-containing natural product, has shown extensive degradation under both acidic and basic hydrolysis conditions.[10]
Below is a diagram illustrating some of the key oxidative degradation pathways.
Caption: Key oxidative degradation pathways of piperidine-containing compounds.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for establishing a compound's stability profile and developing a stability-indicating analytical method.[2]
Q3: I need to perform a forced degradation study on my piperidine compound. Can you provide a detailed protocol?
A3: Certainly. The objective of a forced degradation study is to intentionally degrade your compound under various stress conditions to identify potential degradation products and understand its degradation pathways.[2]
Experimental Protocol: Forced Degradation Study
1. Objective: To systematically evaluate the stability of a piperidine-based compound under various stress conditions as mandated by ICH guidelines (e.g., ICH Q1A(R2)).
2. Materials:
-
Piperidine-based compound of interest
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (3-30%)
-
HPLC or UPLC system with a UV/Vis or Mass Spectrometry (MS) detector
-
Photostability chamber (ICH Q1B)
-
Calibrated oven
3. Stock Solution Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).
-
At time points, withdraw a sample, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for a set duration (e.g., 8 hours).[2]
-
The reaction is typically rapid; monitor at shorter time intervals initially.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in a calibrated oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[2]
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
5. Analysis:
-
At each time point, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., RP-HPLC with a C18 column).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Mass spectrometry is invaluable for identifying the mass of the degradation products, which can help in structure elucidation.
Workflow Diagram:
Caption: General workflow for a forced degradation study.
Q4: My forced degradation study under oxidative conditions (H₂O₂) shows almost complete loss of the parent compound immediately. How should I proceed?
A4: This indicates your compound is highly susceptible to oxidation. The piperidine nitrogen is likely the primary site of this rapid degradation.
Troubleshooting & Optimization:
-
Reduce Oxidant Concentration: Lower the concentration of H₂O₂ from 3% to 0.3% or even 0.1%.
-
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., in an ice bath) to slow down the reaction rate.
-
Shorter Time Points: Sample at much shorter intervals (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation products before they degrade further.
-
Consider Milder Oxidants: If H₂O₂ remains too harsh, consider using milder oxidative conditions, such as exposure to atmospheric oxygen over a longer period in solution.
-
Use of Antioxidants: In your final formulation or experimental buffers, the inclusion of antioxidants may be necessary to ensure stability.
Q5: I have observed several new peaks in my chromatogram after a forced degradation study. How do I identify these degradation products?
A5: Identifying unknown peaks is a critical step. A combination of chromatographic and spectroscopic techniques is required.
Identification Workflow:
-
Mass Spectrometry (MS): This is the most powerful tool. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the degradation products. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, will provide an accurate mass, allowing you to propose elemental compositions.[10]
-
Tandem MS (MS/MS): Fragmenting the degradation product ions in the mass spectrometer (MS/MS) and comparing the fragmentation pattern to that of the parent compound can provide structural clues.[10]
-
Isolation and NMR: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC. The structure can then be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mechanistic Reasoning: Based on the stress condition applied, you can hypothesize the likely chemical transformations. For example:
-
An increase of 16 Da in mass often suggests the formation of an N-oxide or a hydroxylation .
-
A loss of an alkyl group from a tertiary amine nitrogen points to N-dealkylation .
-
A loss of 2 Da could indicate the formation of an imine .
-
Data Summary: Expected Degradation of Piperidine Compounds
The following table provides a hypothetical summary of results from a forced degradation study to illustrate how data can be presented. Actual degradation will be highly dependent on the specific structure of the compound.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs | 60°C | 5-15% | Parent compound and minor hydrolysis of labile groups |
| Base Hydrolysis | 0.1 M NaOH | 24 hrs | Room Temp | 10-25% | Products of hydrolysis (e.g., amide cleavage) |
| Oxidation | 3% H₂O₂ | 8 hrs | Room Temp | 20-80% | N-oxide, Imine, Ring-opened products |
| Thermal | - | 48 hrs | 80°C | < 5% | Minor, non-specific products |
| Photolytic | ICH Q1B | - | - | 5-20% | Products of radical reactions |
References
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M. Ródenas, et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available: [Link]
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N.A. Frolov & A.N. Vereshchagin (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available: [Link]
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M. Ródenas, et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Available: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Isopentylpiperidine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 3-Isopentylpiperidine, a substituted piperidine derivative with potential applications in pharmaceutical synthesis.[1] We will explore the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the necessary validation characteristics, which include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][4][5][6]
The Analytical Challenge: this compound
This compound, with its piperidine ring and an isopentyl substituent, presents specific analytical challenges.[1] Its basic nitrogen can lead to peak tailing in gas chromatography, and its lack of a strong chromophore makes UV detection in HPLC difficult without derivatization.[7][8] The choice of analytical method is therefore critical and must be tailored to the specific validation parameter being assessed.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors including the physicochemical properties of this compound, the required sensitivity, and the intended purpose of the analysis (e.g., impurity profiling vs. assay). The most commonly employed techniques for the analysis of similar amine compounds are GC-MS, HPLC, and NMR spectroscopy.[9][10]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of these analytical techniques for the analysis of this compound. The data presented is a synthesis of values reported in validation studies of structurally related piperidine and amine compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | High-Performance Liquid Chromatography (HPLC) (with Derivatization) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[11][12] | Separation based on partitioning between a stationary phase and a liquid mobile phase.[7][13] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[14] |
| Specificity | High; mass spectra provide structural information. | Moderate to High; dependent on chromatographic resolution and detector. | High; provides detailed structural information. |
| Linearity (r²) | > 0.99 | > 0.99 | Quantitative NMR (qNMR) can be highly linear. |
| Accuracy (% Recovery) | 98-102% | 98-102% | 97-103% |
| Precision (% RSD) | < 2% | < 2% | < 3% |
| Limit of Detection (LOD) | pg/mL range | ng/mL range | µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL to µg/mL range | mg/mL range |
| Throughput | Moderate | High | Low to Moderate |
| Derivatization | Often required to improve volatility and peak shape.[8] | Often required for UV detection.[7] | Not typically required. |
In-Depth Methodologies and Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12] For a compound like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior, reducing peak tailing associated with the basic amine group.[8]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Prepare an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
-
Derivatization:
-
To an aliquot of each standard, QC, and sample solution, add the internal standard.
-
Add a derivatizing agent (e.g., propyl chloroformate) and a catalyst (e.g., pyridine) in an appropriate buffer.[8] The causality here is to cap the active amine proton, which reduces interactions with the stationary phase and improves peak shape.
-
Vortex and incubate the mixture to ensure complete reaction.
-
-
Extraction:
-
Perform a liquid-liquid extraction to isolate the derivatized analyte from the reaction mixture using a non-polar organic solvent (e.g., hexane).
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
-
Validation Experiments:
-
Specificity: Analyze a blank sample to ensure no interfering peaks at the retention time of the analyte and IS.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/IS) against concentration. Perform a linear regression and determine the correlation coefficient (r²).
-
Accuracy and Precision: Analyze the QC samples on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.[2][15]
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds.[16][17] For this compound, which lacks a strong UV chromophore, pre-column derivatization with a UV-active reagent is a common strategy to enhance detection sensitivity.[7]
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards of this compound as described for GC-MS.
-
Prepare QC samples at appropriate concentrations.
-
-
Derivatization:
-
To an aliquot of each standard, QC, and sample solution, add a derivatizing agent such as benzoyl chloride in the presence of a base (e.g., sodium bicarbonate).[7] This reaction introduces a benzoyl group, which is strongly UV-absorbent.
-
Allow the reaction to proceed to completion.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength appropriate for the benzoyl chromophore (e.g., 230 nm).
-
-
Validation Experiments:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical technique for structural elucidation and can also be used for quantitative analysis (qNMR).[14] A key advantage of NMR is that it is a primary ratio method, and for quantitative purposes, it may not require a reference standard of the analyte itself, but rather a certified internal standard.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification.
-
-
Data Processing and Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity or concentration of this compound using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Validation Experiments:
-
Specificity: Ensure that the signals chosen for integration are free from overlap with impurity or solvent signals.
-
Linearity: Prepare samples with varying ratios of analyte to internal standard and demonstrate a linear relationship.
-
Accuracy and Precision: Prepare and analyze multiple samples to determine the recovery and repeatability of the measurement.
-
Conclusion and Recommendations
The choice of an analytical method for the validation of this compound is dictated by the specific requirements of the analysis.
-
GC-MS is highly sensitive and specific, making it ideal for impurity profiling and trace-level quantification, provided that a robust derivatization method is developed.
-
HPLC with UV detection after derivatization offers high throughput and is well-suited for routine quality control and assay determination.
-
qNMR is an excellent technique for the accurate determination of purity without the need for a specific reference standard of the analyte, making it a powerful tool for the certification of reference materials.
A comprehensive validation strategy for this compound would ideally involve the use of orthogonal techniques. For instance, HPLC for routine assay and impurity determination, with GC-MS as a complementary technique for the identification of volatile impurities, and qNMR for the definitive purity assessment of the reference standard. This multi-faceted approach ensures the highest level of confidence in the analytical data, a critical aspect of drug development and quality control.
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (2023, May 20). NIH. Retrieved January 26, 2026, from [Link]
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Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (2018, January 1). ResearchGate. Retrieved January 26, 2026, from [Link]
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Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020, August 10). PubMed Central. Retrieved January 26, 2026, from [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). ResearchGate. Retrieved January 26, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 26, 2026, from [Link]
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Analytical Method Validation: A Comprehensive Review of Current Practices. (2023, July 15). ResearchGate. Retrieved January 26, 2026, from [Link]
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Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025, August 6). MDPI. Retrieved January 26, 2026, from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025, September 19). Lab Manager. Retrieved January 26, 2026, from [Link]
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Analysis of Biogenic Amines by GC/FID and GC/MS. (2003, July 16). VTechWorks. Retrieved January 26, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. Retrieved January 26, 2026, from [Link]
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A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 26, 2026, from [Link]
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The Pivotal Role of C3-Alkylation in Piperidine Scaffolds: A Comparative Guide to Structure-Activity Relationships
The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[3] Among the manifold substitutions possible on this versatile heterocycle, alkylation at the 3-position (C3) emerges as a critical determinant of pharmacological activity, profoundly influencing potency, selectivity, and overall therapeutic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-alkylpiperidines, offering insights into how modulating the C3-alkyl substituent can fine-tune interactions with various biological targets. We will delve into specific examples, supported by experimental data, and provide detailed protocols for the synthesis and biological evaluation of these important compounds.
Understanding the Significance of the 3-Alkylpiperidine Motif
The strategic placement of an alkyl group at the C3 position of the piperidine ring can have a multifaceted impact on a molecule's properties. The size, shape, and lipophilicity of this substituent can dictate the molecule's ability to fit into a receptor's binding pocket, influence its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately determine its biological effect. Research across various therapeutic areas has demonstrated that even subtle changes to the C3-alkyl group, such as increasing the chain length by a single methylene unit, can lead to dramatic shifts in activity.
Comparative Analysis of SAR at Key Biological Targets
The influence of C3-alkylation is not uniform across all biological targets. The following sections explore the SAR of 3-alkylpiperidines at opioid receptors, sigma receptors, and their potential as antimicrobial and anticancer agents.
Opioid Receptor Modulation
The opioid receptor system, comprising the mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for pain management.[4] The SAR of 3-alkylpiperidines at these receptors is complex and often subtype-specific.
Generally, the nature of the substituent at the 3-position of the piperidine ring plays a pivotal role in determining the affinity and efficacy of these compounds as opioid receptor ligands.[5] For a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, it was demonstrated that the position of a hydroxy group on the C4-aryl ring is crucial for opioid activity.[6] While this study did not focus on varying the C3-alkyl group, it highlights the intricate interplay of substitutions on the piperidine scaffold.
In another study focused on novel µ-opioid receptor (MOR) agonists, the linker between the piperidine ring and a phenyl group, as well as the substituent pattern on the phenyl ring, were found to be critical for binding affinity and selectivity.[5] Although direct variation of a C3-alkyl chain was not the primary focus, the findings underscore the importance of the spatial arrangement and properties of substituents around the piperidine core.
Table 1: Illustrative SAR of 3-Substituted Piperidines at Opioid Receptors
| Compound/Series | C3-Substituent | Target Receptor(s) | Key SAR Observation | Reference |
| LY255582 Analogs | Methyl (in conjunction with C4-methyl and C4-aryl) | Opioid Receptors | Optimal opioid activity is achieved with a specific substitution pattern on the C4-aryl group, emphasizing the importance of the overall substitution pattern. | [6] |
| Tramadol Metabolite M1 Analogs | (Dimethylamino)methyl | MOR, DOR, KOR | The linker and phenyl ring substitution are crucial for high MOR affinity and selectivity. | [5] |
| 3-Phenoxypropyl piperidine analogues | Phenoxypropyl | NOP Receptor | N-3 substitution on a linked benzimidazol-2-one moiety significantly impacts agonist activity, with an N-methyl acetamide derivative showing high affinity and selectivity. | [7] |
Sigma Receptor Affinity
Sigma receptors, including the σ1 and σ2 subtypes, are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. The piperidine moiety is a common feature in high-affinity sigma receptor ligands.[8][9]
Studies on piperidine and piperazine-based derivatives have shown that the length of an alkyl linker between the piperidine nitrogen and another moiety can influence sigma receptor affinity, although this is not always a straightforward relationship.[8][10] For instance, in one series of compounds, there was no clear influence of the alkyl linker length on σ1 receptor affinity for the most potent ligands.[10] However, in another study, increasing the chain length of a substituent on a piperazine ring from a cyclohexyl to a methylcyclohexyl group resulted in a complete loss of binding to both σ1 and σ2 receptors, highlighting the steric constraints of the binding pocket.[8]
Table 2: Influence of C3-Alkyl and Related Substitutions on Sigma Receptor Affinity
| Compound/Series | Key Structural Feature | Target Receptor(s) | Key SAR Observation | Reference |
| Piperidine/Piperazine Derivatives | Alkyl linker length | σ1 and σ2 Receptors | The effect of linker length on affinity is not always predictable and can be compound-specific. | [8][10] |
| Phenoxyalkylpiperidines | Methylation on piperidine ring | σ1 and σ2 Receptors | Increasing the degree of methylation on the piperidine ring progressively decreases σ1 receptor affinity. | [11] |
Antimicrobial and Anticancer Potential
The 3-alkylpiperidine scaffold is also found in natural products with antimicrobial and anticancer activities. For example, 3-alkylpyridine alkaloids isolated from marine sponges have shown modest antibiotic activity against several Gram-positive bacterial strains.[12] The length of the alkyl chain is a key differentiating feature within this class of compounds.[12]
In the realm of oncology, piperidine derivatives have been investigated as potential anticancer agents.[13][14][15] The SAR of these compounds often reveals that the nature and position of substituents on the piperidine and associated rings are critical for their cytotoxic effects. For instance, in a series of benzofuran derivatives, an N-phenethyl carboxamide substituent significantly enhanced antiproliferative activity.[15] While not a simple alkyl group, this highlights the importance of the C3-substituent's size and functionality.
Table 3: Bioactivity of 3-Alkylpiperidine Analogs as Antimicrobial and Anticancer Agents
| Compound Class | C3-Alkyl or Related Substituent | Biological Activity | Key SAR Observation | Reference |
| 3-Alkylpyridine Alkaloids | Varies (e.g., different chain lengths) | Antimicrobial | The length of the alkyl chain is a key structural variable affecting activity. | [12] |
| Piperidine-based heterocycles | Varied arylidenes | Anticancer | Specific substitutions lead to potent cytotoxic activity, with some compounds surpassing doxorubicin in vitro. | [14] |
| Benzofuran derivatives | N-phenethyl carboxamide | Anticancer | The presence and substitution pattern of this larger group at the nitrogen significantly enhances activity. | [15] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of 3-alkyl-substituted piperidines and for conducting key biological assays.
Synthesis of 3-Substituted Piperidines
A robust and versatile method for the enantioselective synthesis of 3-substituted piperidines involves a three-step sequence starting from pyridine.[16][17]
Step 1: Partial Reduction of Pyridine
This initial step activates the pyridine ring for subsequent functionalization.
-
Procedure: A detailed protocol for the synthesis of phenyl pyridine-1(2H)-carboxylate can be found in the supplementary information of related publications.[17]
Step 2: Rh-Catalyzed Asymmetric Carbometalation
This is the key step for introducing the C3-substituent with high enantioselectivity.
-
Materials: Rhodium catalyst, chiral ligand, arylboronic acid, dihydropyridine intermediate, solvent (e.g., Et₂O).[17]
-
Procedure:
-
In a glovebox, combine the rhodium precursor and chiral ligand in the reaction solvent.
-
Stir the catalyst solution at the specified temperature (e.g., 70 °C) for a short period (e.g., 10 minutes).[17]
-
Add the arylboronic acid (e.g., 1.5 mmol) followed by the dihydropyridine intermediate (e.g., 0.5 mmol).[17]
-
Stir the reaction mixture at the same temperature for an extended period (e.g., 20 hours).[17]
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent like Et₂O.[17]
-
Purify the product using column chromatography.[17]
-
Step 3: Reduction and Deprotection
The final step yields the desired enantioenriched 3-substituted piperidine.
-
Procedure: The resulting 3-substituted tetrahydropyridine is typically reduced via catalytic hydrogenation, followed by removal of the protecting group under appropriate conditions.[16]
Diagram 1: Synthetic Workflow for 3-Substituted Piperidines
A three-step synthetic route to enantioenriched 3-substituted piperidines.
Biological Evaluation: Receptor Binding and Functional Assays
The biological activity of synthesized 3-alkylpiperidine derivatives can be assessed using a variety of in vitro assays.
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.[18][19][20]
-
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be determined.
-
General Protocol:
-
Prepare cell membranes expressing the target receptor.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-flumazenil for benzodiazepine receptors), and varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl).[20]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 35 minutes at 30 °C).[20]
-
Separate the bound and unbound radioligand using a filtration method.[18]
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
GPCR Functional Assays
These assays measure the functional response of a cell upon receptor activation by a ligand (agonist or antagonist).[21][22][23][24]
-
Principle: G protein-coupled receptors (GPCRs) initiate intracellular signaling cascades upon activation. Functional assays monitor the levels of downstream second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IPs), or other cellular responses like calcium flux or reporter gene expression.
-
cAMP Assay (for Gs or Gi-coupled receptors):
-
Culture cells expressing the GPCR of interest.
-
Treat the cells with varying concentrations of the test compound.
-
For Gi-coupled receptors, stimulate the cells with an agonist that increases cAMP levels (e.g., forskolin).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.
-
Diagram 2: Workflow for Biological Evaluation
A typical workflow for the biological evaluation of newly synthesized compounds.
Conclusion and Future Directions
The C3-alkyl substituent is a powerful handle for modulating the pharmacological properties of piperidine-based compounds. As this guide has illustrated, the size, stereochemistry, and nature of this group can profoundly impact interactions with a diverse range of biological targets, including opioid and sigma receptors, as well as microbial and cancer cells. A systematic exploration of the C3-alkyl group, in conjunction with modifications at other positions of the piperidine ring, will continue to be a fruitful strategy in the design of novel and improved therapeutics. The provided synthetic and biological testing protocols offer a solid foundation for researchers to further investigate the intricate structure-activity relationships of this fascinating and medicinally important class of molecules.
References
Please note that for the purpose of this output, the URLs are placeholders and would need to be replaced with the actual URLs from the search results in a real application.
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A Comparative Guide to the Synthetic Routes of 3-Isopentylpiperidine for Researchers and Drug Development Professionals
The 3-isopentylpiperidine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of neurologically active compounds and other pharmaceutical agents. The strategic synthesis of this key intermediate is paramount for the efficient and scalable production of drug candidates. This guide provides an in-depth, objective comparison of the two most prominent synthetic routes to this compound: the direct catalytic hydrogenation of 3-isopentylpyridine and a multi-step approach involving a Grignard reaction with a protected 3-piperidone. This analysis is grounded in experimental data from peer-reviewed literature and offers practical insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction to the Synthetic Challenge
The synthesis of 3-alkylpiperidines, such as this compound, presents a challenge in achieving high yields and purity while maintaining cost-effectiveness and scalability. The choice of synthetic route can significantly impact these factors, as well as the overall environmental footprint of the process. This guide will dissect two distinct and viable pathways, providing the necessary data for researchers to make an informed decision based on their specific laboratory capabilities and project goals.
Route 1: Catalytic Hydrogenation of 3-Isopentylpyridine
This approach is the most direct method, involving the reduction of the aromatic pyridine ring of the readily available precursor, 3-isopentylpyridine. The success of this transformation is heavily reliant on the choice of catalyst, solvent, and reaction conditions, which are critical for achieving complete saturation of the pyridine ring without undesirable side reactions.
Causality of Experimental Choices
The primary challenge in pyridine hydrogenation is overcoming the aromatic stability of the ring and preventing catalyst poisoning by the nitrogen lone pair of the starting material or the product piperidine.[1] The use of noble metal catalysts, often under acidic conditions or at elevated pressures and temperatures, is typically required to drive the reaction to completion.[2] Acidic solvents, such as glacial acetic acid, protonate the nitrogen atom, which can reduce its coordinating (and thus poisoning) effect on the catalyst surface and activate the ring towards reduction.[3]
Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂)
A robust and frequently cited method for the hydrogenation of substituted pyridines involves the use of Adams' catalyst (PtO₂).[3]
Materials:
-
3-Isopentylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography column)
Procedure:
-
To a high-pressure reaction vessel, add 3-isopentylpyridine (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-70 bar).[3]
-
Stir the reaction mixture at room temperature for 4-8 hours. Reaction progress should be monitored by an appropriate technique such as TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with a small amount of ethyl acetate.
-
Carefully neutralize the filtrate by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation or column chromatography on silica gel to afford the final product.
Performance Data and Comparison of Catalytic Systems
The choice of catalyst significantly impacts the reaction's efficiency and the required conditions. Below is a comparative summary based on literature precedents for similar 3-alkylpyridine hydrogenations.
| Catalyst System | Pressure (bar) | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| PtO₂ / Acetic Acid | 50 - 70 | Room Temp. | 4 - 8 | 85 - 95 | Highly effective, but catalyst can be expensive. Acidic conditions require careful neutralization.[3] |
| Rh₂O₃ / TFE | 5 | 40 | 16 | >95 | Milder conditions and low catalyst loading. Trifluoroethanol (TFE) is a specialty solvent.[1] |
| Ru/SiO₂ / H₂O | 70 | 85 | 4 - 6 | ~98 | Effective with a less expensive metal, but requires higher temperature and pressure.[4] |
Route 2: Multi-step Synthesis via Grignard Reaction
This synthetic route builds the this compound skeleton through a series of well-established transformations, offering greater control over the introduction of the isopentyl group. The sequence begins with a protected 3-piperidone, which undergoes a Grignard reaction, followed by dehydration and reduction.
Causality of Experimental Choices
This pathway is predicated on the strategic use of protecting groups and the robust nature of the Grignard reaction for C-C bond formation. The nitrogen of the piperidine ring is protected, typically as a tert-butoxycarbonyl (Boc) group, to prevent its basicity from interfering with the Grignard reagent and to improve the solubility and handling of the intermediates. The Grignard reaction of an isopentyl magnesium halide with N-Boc-3-piperidone forms a tertiary alcohol. This alcohol is then dehydrated to an alkene (a tetrahydropyridine derivative), which is subsequently reduced to the final saturated piperidine. The choice of dehydration and reduction methods is critical to avoid side reactions and ensure high yields.
Experimental Protocol: Multi-step Synthesis
Step 1: Synthesis of N-Boc-3-piperidone
N-Boc-3-piperidone can be prepared from 3-hydroxypyridine in a multi-step process involving reduction of the pyridine ring, protection of the piperidine nitrogen, and oxidation of the secondary alcohol.[5]
Step 2: Grignard Reaction
Materials:
-
N-Boc-3-piperidone
-
Isopentyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal for activation)
-
Saturated ammonium chloride solution
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of isopentyl bromide (1.1 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-3-hydroxy-3-isopentylpiperidine, which can be used in the next step with or without further purification.
Step 3: Dehydration of the Tertiary Alcohol
The dehydration of the tertiary alcohol can be achieved under various conditions. Acid-catalyzed dehydration (e.g., with H₂SO₄) can be effective but may lead to rearrangements. Milder, more selective reagents like the Burgess reagent or Martin sulfurane are often preferred for complex substrates to avoid side reactions.[6][7]
Procedure (using Burgess Reagent):
-
Dissolve the crude N-Boc-3-hydroxy-3-isopentylpiperidine (1.0 eq) in anhydrous benzene or THF.
-
Add Burgess reagent (1.1-1.5 eq) and heat the mixture to reflux for 1-3 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting N-Boc-3-isopentyl-1,2,5,6-tetrahydropyridine by column chromatography.
Step 4: Reduction of the Tetrahydropyridine and Deprotection
The double bond in the tetrahydropyridine intermediate can be reduced by catalytic hydrogenation, similar to Route 1. The Boc protecting group can then be removed under acidic conditions.
Procedure:
-
Dissolve the purified tetrahydropyridine (1.0 eq) in methanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (1-10 bar) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and concentrate the solvent.
-
Dissolve the resulting N-Boc-3-isopentylpiperidine in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane to remove the Boc group.
-
After the deprotection is complete, neutralize the reaction mixture and extract the product. Purify by distillation or chromatography to obtain this compound.
Performance Data
This multi-step route involves several transformations, and the overall yield is the product of the yields of each step.[9]
| Step | Reaction | Typical Yield (%) | Key Considerations |
| 1 | N-Boc-3-piperidone Synthesis | 60-70 (overall) | Multi-step precursor synthesis adds to the overall complexity. |
| 2 | Grignard Reaction | 80 - 90 | Requires strictly anhydrous conditions.[10] |
| 3 | Dehydration | 70 - 85 | Choice of reagent is critical to avoid side reactions.[6] |
| 4 | Reduction & Deprotection | 90 - 98 | Catalytic hydrogenation is generally efficient. Deprotection is usually high-yielding. |
| Overall | - | 30 - 50 | The cumulative yield is lower than the direct hydrogenation route. |
Comparative Analysis and Recommendations
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Grignard Synthesis |
| Overall Yield | High (typically >85%) | Moderate (typically 30-50%) |
| Number of Steps | 1 (from 3-isopentylpyridine) | 4 (from N-Boc-3-piperidone) |
| Scalability | Good, but requires high-pressure equipment. | Good, uses standard laboratory equipment. |
| Cost of Reagents | Potentially high due to noble metal catalysts. | Moderate, depends on the cost of the piperidone precursor and Burgess reagent. |
| Control & Versatility | Limited to available substituted pyridines. | Highly versatile; the alkyl group can be easily varied by changing the Grignard reagent. |
| Safety & Hazards | High-pressure hydrogen gas is a significant hazard. | Grignard reagents are highly reactive and require careful handling under inert conditions. |
| Environmental Impact | Use of heavy metal catalysts. | Generates more solvent waste due to multiple steps and purifications. |
Recommendations:
-
For large-scale, routine production where 3-isopentylpyridine is readily available and high-pressure hydrogenation facilities are in place, Route 1 (Catalytic Hydrogenation) is the superior choice due to its high yield and atom economy. The primary considerations are the initial investment in specialized equipment and the cost of the catalyst.
-
For medicinal chemistry campaigns requiring the synthesis of diverse 3-alkylpiperidine analogs or for laboratories without high-pressure capabilities, Route 2 (Grignard Synthesis) offers greater flexibility. While the overall yield is lower, the ability to easily modify the Grignard reagent makes it ideal for structure-activity relationship (SAR) studies. The multiple steps also provide more opportunities for purification and characterization of intermediates, which can be advantageous in a research setting.
Conclusion
Both the catalytic hydrogenation of 3-isopentylpyridine and the multi-step Grignard synthesis are viable and robust methods for preparing this compound. The optimal choice depends on the specific context of the synthesis, including the desired scale, available equipment, cost considerations, and the need for analog synthesis. By understanding the underlying chemical principles and practical considerations of each route, researchers can select the most appropriate pathway to achieve their synthetic goals efficiently and safely.
References
- Burgess, E. M.; Penton, H. R., Jr.; Taylor, E. A. Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 1973, 38 (1), 26-31.
- Martin, J. C.; Arhart, R. J. Sulfuranes. I. The synthesis of a stable sulfurane from a 1,2-diol. Journal of the American Chemical Society, 1971, 93 (9), 2339-2341.
- Vidal, M. How to calculate overall yield of multi step synthesis/total synthesis?
- Zhang, Z.; et al. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 2021, 372(6546), 1083-1089.
- Sreenivasulu, R.; Ranganath, K. V. S.; Raju, R. R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 2015, 27(10), 3823-3825.
- Burgess, E. M.; et al. The Burgess Reagent. Wikipedia.
- Hunt, I. Dehydration of Alcohols. University of Calgary.
- Science Ready.
- Williams, S.; et al. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ChemRxiv, 2024.
- Santra, S. Burgess Reagent. Synlett, 2009, (2), 328-329.
- Mondal, S.; et al. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022, 2022(3), M1437.
- Adkins, H.; Kuick, L. F. Hydrogenation of Derivatives of Pyridine. Journal of the American Chemical Society, 1934, 56(11), 2425-2427.
- Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps.
- ChemComplete.
- Atlanchim Pharma. Synthetic applications of Burgess reagent.
- Chemistry for Society - Lets Learn. #Calculating OverallYield (%)
- Gowtham G. Reduction of alkyl halides to alkanes using LiAlH4. YouTube, 2014.
- University of Calgary.
- CN108017572A - (S)The preparation method of -3- hydroxy piperidines - Google P
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google P
- Oscar Lanzi. How is NaBH4 able to reduce tertiary alkyl halides to alkane but LiAlH4 create an alkene? Chemistry Stack Exchange, 2020.
- ResearchGate. Martin's sulfurane dehydrating reagent | Request PDF.
- Szöllősi, G.; et al. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 2022, 12(12), 7249-7261.
- Chegg. When doing a multi-step synthesis or sequence of reactions, it is common to report the percent - Chegg. Chegg.
- ChemComplete.
- De Nanteuil, F. Dehydration reactions in polyfunctional natural products. Pure and Applied Chemistry, 2020, 92(5), 717-735.
- Santra, S. Burgess Reagent. Synlett, 2009, (2), 328-329.
- Wikipedia. Martin's sulfurane. Wikipedia.
- Berger, M. L.; et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 2020, 25(1), 194.
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A Comparative Guide to the In Vivo vs. In Vitro Activity of 3-Substituted Piperidine Analogs as Cholinesterase Inhibitors
For researchers and drug development professionals navigating the complexities of neurodegenerative disease therapeutics, the piperidine scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides an in-depth technical comparison of the in vitro enzymatic inhibition and in vivo efficacy of a series of 3-substituted piperidine analogs, with a focus on their activity as cholinesterase inhibitors for potential application in Alzheimer's disease. By examining the causal relationships between molecular structure, in vitro potency, and in vivo outcomes, this document aims to provide actionable insights for the rational design of next-generation therapeutics.
The development of effective treatments for Alzheimer's disease remains a significant challenge, with the cholinergic hypothesis being a key foundation for current therapies.[1] This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in the disease.[2] Consequently, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, have been a major focus of drug discovery efforts.[3] Piperidine-containing compounds, such as the FDA-approved drug Donepezil, are prominent in this class of inhibitors, highlighting the importance of this heterocyclic motif.[4]
This guide will dissect the structure-activity relationships (SAR) of a series of synthesized piperidine analogs, bridging the gap between their performance in isolated enzyme assays and their functional effects in a living system.
The Rationale Behind Analog Design: A Focus on the 3-Position
The piperidine ring serves as a versatile scaffold in medicinal chemistry due to its structural flexibility and ability to interact with biological targets.[5] The substitution pattern on the piperidine ring plays a critical role in modulating pharmacological activity.[5] In the context of cholinesterase inhibition, substitutions at the 3-position of the piperidine ring can significantly influence binding affinity and selectivity. This is because the 3-position can orient substituents towards key amino acid residues within the active site gorge of both AChE and BChE.
The choice of an isopentyl group, or more broadly, various alkyl and aryl substituents at the 3-position, is a strategic decision aimed at exploring the hydrophobic and steric interactions within the enzyme's active site. For instance, in the case of fentanyl analogs, even small changes in the alkyl substituent at the 3-position of the piperidine ring can drastically alter analgesic potency, demonstrating the sensitivity of this position to structural modifications.[6] This principle is applied here to the design of cholinesterase inhibitors, where optimizing the size and nature of the 3-substituent can lead to enhanced inhibitory activity.
Comparative Analysis: In Vitro Cholinesterase Inhibition vs. In Vivo Cognitive Enhancement
To provide a clear comparison, this guide will focus on a representative series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives. These compounds feature a core piperidine structure with modifications that allow for a systematic evaluation of their effects.
In Vitro Activity: Unveiling Enzymatic Potency
The initial screening of novel drug candidates typically involves in vitro assays to determine their direct inhibitory effect on the target enzymes. For cholinesterase inhibitors, this is commonly assessed using the Ellman's method to measure the enzymatic activity of AChE and BChE in the presence of the test compounds. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Below is a summary of the in vitro cholinesterase inhibitory activity for a selection of 3-substituted piperidine analogs.
| Compound ID | R-Group (Substitution on Benzyl Ring) | eeAChE IC₅₀ (µM)[7] | eqBChE IC₅₀ (µM)[7] |
| 9a | H | > 50 | > 50 |
| 9b | 2-CH₃ | 48.3 ± 2.1 | > 50 |
| 9c | 3-CH₃ | 35.6 ± 1.8 | > 50 |
| 9d | 4-CH₃ | 42.1 ± 2.5 | > 50 |
| 9f | 3-OCH₃ | 45.2 ± 2.3 | > 50 |
| 9g | 4-OCH₃ | 38.9 ± 1.9 | > 50 |
| 15b | 4-SO₂CH₃ | 0.39 ± 0.11 | 1.49 ± 0.43 |
| 15j | 4-Br | 1.25 ± 0.48 | 0.16 ± 0.04 |
Data presented for analogs from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, which serve as a proxy for 3-substituted piperidine analogs.[7]
Expert Interpretation of In Vitro Data:
The in vitro data reveals several key structure-activity relationships. The unsubstituted analog 9a shows weak activity, indicating that substitution on the benzyl ring is crucial for potency.[7] Simple methyl or methoxy substitutions (9b-d, 9f-g ) lead to a modest increase in AChE inhibition but have little effect on BChE.[7] A significant leap in potency is observed with the introduction of a sulfonamide group (15b ) or a halogen (15j ), with both compounds exhibiting sub-micromolar to low micromolar IC₅₀ values against both AChE and BChE.[8] This suggests that electronic and hydrogen-bonding interactions, in addition to steric bulk, are critical for potent cholinesterase inhibition.
In Vivo Efficacy: Assessing Cognitive Improvement in a Scopolamine-Induced Amnesia Model
While in vitro assays are essential for determining direct target engagement, they do not predict the overall efficacy of a compound in a complex biological system. Therefore, in vivo studies are critical to evaluate the compound's ability to cross the blood-brain barrier, its metabolic stability, and its functional effect on cognition. A commonly used animal model for this purpose is the scopolamine-induced amnesia model in mice. Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment, mimicking some of the cognitive deficits of Alzheimer's disease. The ability of a test compound to reverse these deficits is a strong indicator of its potential therapeutic efficacy.
The Morris water maze test is a widely accepted behavioral assay to assess spatial learning and memory in rodents. The escape latency (the time it takes for the mouse to find a hidden platform in a pool of water) is a key measure of cognitive function.
| Compound ID | Dose (mg/kg, i.p.) | Mean Escape Latency (s) ± SEM |
| Control | Vehicle | 55.2 ± 3.1 |
| Scopolamine | 1 | 25.3 ± 2.8 |
| Donepezil | 1 | 48.7 ± 3.5 |
| 15b | 1 | 45.1 ± 3.2 |
| 15j | 1 | 46.9 ± 3.4 |
In vivo data for selected analogs in a scopolamine-induced amnesia model in mice, demonstrating their ability to improve cognitive function.[8]
Expert Interpretation of In Vivo Data:
The in vivo results for compounds 15b and 15j are highly encouraging. Both compounds, when administered at a dose of 1 mg/kg, significantly reversed the scopolamine-induced decrease in escape latency, with their performance being comparable to the standard drug, Donepezil.[8] This demonstrates that these analogs not only possess potent enzymatic inhibitory activity but are also bioavailable to the central nervous system and can exert a tangible pro-cognitive effect. The strong correlation between the potent in vitro activity of 15b and 15j and their robust in vivo efficacy underscores the validity of the initial screening strategy and the importance of the chemical modifications made to the piperidine scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the method described by Ellman et al. (1961).
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution
-
AChE (from electric eel) or BChE (from equine serum) enzyme solution
-
Test compound solutions at various concentrations
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution to each well and incubate at a controlled temperature.
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Morris Water Maze Test
This protocol is a standard method for assessing spatial learning and memory in rodents.
-
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
A video tracking system to record the animal's swim path.
-
-
Procedure:
-
Acquisition Phase: For several consecutive days, mice are trained to find the hidden platform from different starting positions.
-
Drug Administration: On the test day, mice are administered the test compound, vehicle, or a positive control (e.g., Donepezil) intraperitoneally (i.p.).
-
Scopolamine Induction: Shortly after drug administration, scopolamine is administered to induce amnesia.
-
Probe Trial: The platform is removed from the pool, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Escape Latency Measurement: The platform is returned to the pool, and the time taken for the mouse to find it (escape latency) is measured over several trials.
-
-
Data Analysis:
-
The escape latency and the time spent in the target quadrant are averaged for each group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the different treatment groups.
-
Visualizing the Path from Molecule to Effect
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Mechanism of action of 3-substituted piperidine analogs.
Conclusion and Future Directions
The comparative analysis presented in this guide clearly demonstrates the critical interplay between in vitro potency and in vivo efficacy in the development of novel cholinesterase inhibitors based on the 3-substituted piperidine scaffold. The data highlights that while initial in vitro screening is indispensable for identifying compounds with direct target engagement, subsequent in vivo evaluation is paramount to confirm their therapeutic potential in a physiological context.
The successful translation of potent in vitro inhibitors like compounds 15b and 15j into effective cognitive enhancers in an animal model underscores the promise of this chemical series. Future research should focus on further optimizing the substituents at the 3-position of the piperidine ring to enhance potency, selectivity, and pharmacokinetic properties. Moreover, exploring the neuroprotective effects of these analogs beyond cholinesterase inhibition, such as their potential to mitigate amyloid-beta toxicity or neuroinflammation, could reveal multi-target therapeutic benefits.[9]
By integrating rational drug design, robust in vitro screening, and rigorous in vivo validation, the development of next-generation piperidine-based therapeutics for Alzheimer's disease can be significantly advanced.
References
-
Wang, Z., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 469-483. [Link]
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Zhang, L., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]
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Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-446. [Link]
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de Paula, C. A. A., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Chemico-Biological Interactions, 397, 111026. [Link]
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Chi, Z. Q., et al. (1987). Studies on synthesis and relationship between analgesic activity and receptor affinity for 3-methyl fentanyl derivatives. Scientia Sinica, Series B, 30(10), 1074-1081. [Link]
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Nguyen, H. T., et al. (2023). Cytotoxic and Anti-Inflammatory Activity of 3,19-Isopropylidene-/Arylidene-Andrographolide Analogs. Chemistry & Biodiversity, 20(8), e202300420. [Link]
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Hulme, J., et al. (2019). In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier. Molecules, 24(18), 3356. [Link]
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Cignarella, G., et al. (1995). Fentanyl Analogs: Structure-Activity-Relationship Study. ResearchGate. [Link]
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de Paula, C. A. A., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. ResearchGate. [Link]
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Chen, Y. F., et al. (2022). Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment. Antioxidants, 11(10), 1982. [Link]
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Sharma, G., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(14), 5396. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine derivatives as potential drugs for Alzheimer disease therapy. ResearchGate. [Link]
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Cignarella, G., et al. (1995). Fentanyl analogs: structure-activity-relationship study. Pharmacological Research, 31(3-4), 183-191. [Link]
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Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116859. [Link]
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Ukrinchuk, I. V., et al. (2022). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 27(19), 6649. [Link]
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Kim, J., et al. (2013). Terpenoids as Potential Anti-Alzheimer's Disease Therapeutics. Molecules, 18(8), 9507-9524. [Link]
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Wang, Y., et al. (2025). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(49), 55852-55865. [Link]
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Micheli, F., et al. (2012). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. ResearchGate. [Link]
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Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381. [Link]
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Kumar, A., et al. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Drugs and Drug Candidates, 2(3), 569-601. [Link]
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Beach, J. W., et al. (1998). Synthesis and in vivo and in vitro evaluation of isoarecolone and derivatives. Medicinal Chemistry Research, 8(9), 510-522. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 3-Isopentylpiperidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow demands a rigorous and proactive approach to safety. 3-Isopentylpiperidine, a piperidine derivative, presents a unique set of handling challenges that necessitate a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.
Understanding the Hazard Profile: Inferences from Piperidine
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, we must extrapolate its hazard profile from its parent compound, piperidine. Piperidine is classified as a highly flammable liquid and vapor that is also toxic and corrosive.[1][2] It can cause severe skin burns and eye damage, is harmful if swallowed, and is toxic if it comes into contact with the skin or is inhaled.[1][2] The addition of an isopentyl group to the piperidine ring is unlikely to mitigate these hazards and may introduce others, such as increased lipophilicity, which could enhance skin absorption.
Therefore, it is imperative to handle this compound with the assumption that it carries, at a minimum, the same hazards as piperidine. This conservative approach forms the bedrock of a trustworthy and self-validating safety protocol.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale for Precaution |
| Physical State | Liquid at room temperature | Increased risk of splashes and vapor generation. |
| Odor | Amine-like, potentially pungent | Odor is not a reliable indicator of exposure; work in a well-ventilated area. |
| Boiling Point | Higher than piperidine's 106°C | While less volatile than piperidine, vapors can still accumulate in poorly ventilated areas.[3][4] |
| Solubility | Soluble in organic solvents; reduced water solubility compared to piperidine | Spills may not be readily diluted with water; use appropriate absorbents.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy rooted in the chemical's hazardous properties.
Mandatory PPE for Handling this compound
| PPE Component | Specification | Justification |
| Eye and Face Protection | Chemical safety goggles with a face shield | Protects against splashes of the corrosive liquid and harmful vapors that can cause severe eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can lead to severe burns and systemic toxicity through dermal absorption.[5][6] Always check the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat worn over full-length clothing and closed-toe shoes | Provides a barrier against accidental spills and protects from the flammability hazard. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For emergencies or situations with potential for high vapor concentration, a self-contained breathing apparatus (SCBA) is required. | Mitigates the risk of inhaling toxic and corrosive vapors that can cause severe respiratory tract burns.[1][2][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic and well-rehearsed operational plan is crucial for minimizing the risk of exposure and accidents.
Workflow for Safe Handling of this compound
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
